Axillarin
Description
This compound has been reported in Acanthospermum australe, Artemisia incanescens, and other organisms with data available.
isolated from Pulicaria crispa or Filifdium sibiricum; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-16-10(20)6-11-12(13(16)21)14(22)17(24-2)15(25-11)7-3-4-8(18)9(19)5-7/h3-6,18-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGVXRGRNLQNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199840 | |
| Record name | Axillarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5188-73-8 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5188-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Axillarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005188738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Axillarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AXILLARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF7D7U7ZK2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Natural sources and isolation of Axillarin from plants like Pulicaria crispa or Tanacetum vulgare.
A Technical Guide to the Natural Sourcing and Isolation of Axillarin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound, a bioactive O-methylated flavonol, has garnered significant interest for its potential therapeutic properties. This document provides a comprehensive technical overview of its primary natural sources, with a focus on Pulicaria crispa and Tanacetum vulgare. It outlines detailed experimental protocols for the extraction, isolation, and purification of this compound from these plant matrices. Quantitative data, including physico-chemical properties and biological activity, are systematically presented. Furthermore, this guide illustrates key experimental workflows and relevant biological signaling pathways using standardized diagrams to facilitate a deeper understanding for research and development applications.
Introduction to this compound
This compound (3',4',5,7-Tetrahydroxy-3,6-dimethoxyflavone) is a dimethoxyflavone derived from quercetagetin.[1][2] As a member of the flavonoid class, it is a plant secondary metabolite known for a range of biological activities.[2] Its chemical structure and properties make it a subject of interest in phytochemistry and pharmacology. This compound is found in numerous plant species, including but not limited to Pulicaria crispa, Tanacetum vulgare, Inula britannica, and Filifolium sibiricum.[3] This guide will focus on its isolation from Pulicaria crispa and Tanacetum vulgare, two notable sources from the Asteraceae family.
Natural Sources of this compound
This compound has been identified in a wide variety of plants, primarily within the Asteraceae family. The presence and concentration of the compound can vary based on the plant species, geographical location, and environmental conditions.
Key Plant Sources:
-
Pulicaria crispa[3]
-
Inula britannica[3]
-
Filifolium sibiricum[3]
-
Artemisia species (e.g., Artemisia incanescens)[1]
-
Wyethia species (e.g., Wyethia bolanderi)[3]
-
Balsamorhiza species (e.g., Balsamorhiza macrophylla)[3]
-
Origanum species (e.g., Origanum vulgare)[7]
Isolation and Purification Methodologies
The isolation of this compound from plant material typically involves solvent extraction followed by a series of chromatographic purification steps. The selection of solvents and chromatographic techniques is critical for achieving high yield and purity.[8][9]
Isolation Protocol from Tanacetum vulgare
Activity-guided fractionation of methanolic extracts from the aerial parts of Tanacetum vulgare has successfully led to the isolation of this compound.[4] A generalized, detailed protocol adapted from methodologies used for Tanacetum species is provided below.[5]
Experimental Protocol:
-
Plant Material Preparation:
-
Collect aerial parts (leaves and flowers) of Tanacetum vulgare during the flowering season.
-
Air-dry the plant material in the shade to a constant weight.
-
Grind the dried material into a coarse powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) with methanol (MeOH) at room temperature for 72 hours, with periodic agitation.
-
Filter the extract and repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude methanolic extract.
-
-
Liquid-Liquid Partitioning (Fractionation):
-
Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).
-
Collect each fraction and evaporate the solvent. The flavonoid-rich fraction is typically the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient solvent system, starting with n-hexane, followed by increasing concentrations of ethyl acetate, and finally methanol (e.g., n-hexane -> n-hexane:EtOAc gradients -> EtOAc -> EtOAc:MeOH gradients).
-
Collect fractions (e.g., 20 mL each) and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., CHCl₃:MeOH, 95:5) and a UV detector (254/366 nm).
-
Combine fractions showing similar TLC profiles.
-
-
Final Purification:
-
Subject the this compound-containing fractions to further purification using Sephadex LH-20 column chromatography with methanol as the mobile phase.
-
If necessary, perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to achieve high purity this compound (>95%).
-
Isolation Protocol from Pulicaria crispa
While this compound is a known constituent of Pulicaria crispa, detailed isolation protocols in the literature are less common than for Tanacetum.[3] However, phytochemical studies on Pulicaria species confirm the presence of flavonoids.[10][11] The following protocol is a standard phytochemical method applicable for isolating this compound from P. crispa.
Experimental Protocol:
-
Plant Material and Extraction:
-
Collect and process the whole plant or aerial parts of Pulicaria crispa as described in section 3.1.1.
-
Perform exhaustive extraction using 80% aqueous methanol. Concentrate the filtrate under vacuum to obtain the crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with diethyl ether, chloroform, and ethyl acetate.
-
The ethyl acetate fraction is expected to be rich in flavonoids, including this compound.
-
-
Initial Column Chromatography:
-
Adsorb the ethyl acetate fraction onto a small amount of silica gel and apply it to the top of a silica gel column.
-
Elute the column with a solvent gradient of increasing polarity, such as chloroform-methanol mixtures (e.g., 100:0 to 80:20).
-
Monitor the collected fractions by TLC, visualizing with UV light and a spray reagent (e.g., natural products-polyethylene glycol reagent).
-
-
Purification of this compound:
-
Combine fractions containing the target compound.
-
Re-chromatograph the combined fractions on a Sephadex LH-20 column using methanol as the eluent to remove smaller molecules and pigments.
-
For final purification to analytical grade, employ preparative TLC or preparative HPLC as required.
-
Quantitative Data and Characterization
The characterization of isolated this compound relies on spectroscopic analysis and comparison with literature data.
Table 1: Physico-Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one | [1] |
| Molecular Formula | C₁₇H₁₄O₈ | [3] |
| Molar Mass | 346.291 g·mol⁻¹ | [3] |
| Monoisotopic Mass | 346.06886740 Da | [1] |
| Appearance | Yellow solid (typical for flavonols) | General Knowledge |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| LC-MS (ESI+) | Precursor m/z: 347.076 [M+H]⁺Fragments: 331.045, 314.042, 289.034 | [1] |
| ¹³C NMR | Spectral data available in public databases. | [1] |
| ¹H NMR | Spectral data available in public databases. | [7] |
Table 3: Reported Biological Activity of this compound
| Activity Type | Target Organism/Assay | Result | Source |
| Antifungal | Alternaria alternata | 33.31% mycelial growth inhibition (at 400 µg/mL) | [6] |
| Antifungal | Fusarium oxysporum f. sp. radicis-lycopersici | 29.46% mycelial growth inhibition (at 400 µg/mL) | [6] |
| Antioxidant | DPPH radical scavenging | Active (as part of a crude extract fraction) | [4] |
Biological Activity and Signaling Pathways
Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. Their antioxidant and anti-inflammatory properties are often linked to their ability to interact with key regulatory proteins.
One of the critical pathways involved in the cellular response to oxidative stress is the Nrf2-Keap1 pathway. Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. Upon exposure to oxidative stress or electrophilic compounds (like some flavonoids), Keap1 releases Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, initiating the transcription of cytoprotective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). This response enhances the cell's capacity to neutralize reactive oxygen species (ROS).
References
- 1. This compound | C17H14O8 | CID 5281603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:2941) [ebi.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. acgpubs.org [acgpubs.org]
- 6. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 7. NP-MRD: Showing NP-Card for this compound (NP0045931) [np-mrd.org]
- 8. citrech.it [citrech.it]
- 9. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Axillarin Biosynthesis in Asteraceae: A Technical Guide for Researchers
Abstract
Axillarin, a methylated flavonol, is a specialized metabolite found in numerous species of the Asteraceae family, contributing to their chemical defense mechanisms and potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and drug discovery. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Asteraceae, detailing the enzymatic steps, regulatory mechanisms, and relevant experimental protocols. Quantitative data from related pathways are summarized to provide a comparative context.
Introduction
The Asteraceae family, one of the largest families of flowering plants, is a rich source of diverse secondary metabolites, including flavonoids. Among these, this compound (quercetagetin 3,6-dimethyl ether) has garnered interest for its biological activities. Its biosynthesis is an extension of the general flavonoid pathway, involving specific hydroxylation and methylation steps that create its unique chemical structure. This document outlines the current understanding of this pathway, providing a technical resource for its study and manipulation.
The this compound Biosynthesis Pathway
The biosynthesis of this compound originates from the central phenylpropanoid pathway, leading to the formation of the flavonoid backbone. The specific steps culminating in this compound are believed to proceed as follows:
-
Core Flavonoid Synthesis: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently converts naringenin chalcone to the flavanone naringenin.
-
Formation of the Flavonol Core (Quercetin): Naringenin is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. This is then hydroxylated at the 3'-position by flavonoid 3'-hydroxylase (F3'H) to yield dihydroquercetin. Flavonol synthase (FLS) then introduces a double bond into the C-ring, forming the flavonol quercetin.
-
Hydroxylation to Quercetagetin: The key step differentiating this pathway is the hydroxylation of quercetin at the 6-position of the A-ring. This reaction is catalyzed by a flavonol 6-hydroxylase (F6H) , a cytochrome P450-dependent monooxygenase, to produce quercetagetin (6-hydroxyquercetin).[1][2]
-
O-Methylation to this compound: The final steps involve the sequential methylation of quercetagetin by specific O-methyltransferases (OMTs) .[3] While the exact order has not been definitively established in all Asteraceae species, it is proposed that two distinct methylation events occur:
-
3-O-Methylation: An OMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of quercetagetin.
-
6-O-Methylation: Another OMT methylates the 6-hydroxyl group.
-
The final product is this compound (3,6-dimethoxy-3',4',5,7-tetrahydroxyflavone).
Biosynthesis Pathway Diagram
Regulation of this compound Biosynthesis
The biosynthesis of flavonoids, including this compound, is tightly regulated at the transcriptional level. In Artemisia annua, a member of the Asteraceae family, several transcription factors have been identified that modulate the expression of genes in the flavonoid pathway.
A key positive regulator identified is the YABBY family transcription factor, AaYABBY5 . Overexpression of AaYABBY5 has been shown to significantly increase the transcript levels of several key biosynthetic genes, including phenylalanine ammonia-lyase (PAL), chalcone synthase (CHS), chalcone isomerase (CHI), and flavonol synthase (FLS).[4][5] This upregulation leads to an overall increase in total flavonoid and anthocyanin content.[4][5] It is therefore plausible that AaYABBY5 or its orthologs in other Asteraceae species also positively regulate the downstream enzymes involved in this compound biosynthesis.
Regulatory Pathway Diagram
Quantitative Data
While specific quantitative data for the this compound biosynthesis pathway in a single Asteraceae species is limited in the literature, data from studies on total flavonoid content and related compounds in various Asteraceae species can provide a useful reference.
Table 1: Total Phenolic and Flavonoid Content in Selected Asteraceae Species
| Species | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg CE/g DW) | Reference |
| Solidago virgaurea | 56.52 ± 2.72 | 51.85 ± 2.98 | [6] |
| Tussilago farfara | - | 33.77 ± 1.79 | [6] |
| Tanacetum vulgare | - | - | [6] |
| Hubertia ambavilla | 158.38 ± 1.20 | 60.41 ± 1.65 | [7][8] |
| Helianthus tuberosus (roots) | 2.45 ± 0.11 | 1.83 ± 0.05 | [6] |
GAE: Gallic Acid Equivalents; CE: Catechin Equivalents; DW: Dry Weight.
Table 2: Quantitative Analysis of Specific Flavonoids in Asteraceae
| Species | Compound | Concentration Range | Method | Reference |
| Pterocaulon balansae | Coumarins (7 compounds) | 0.584–54 mg/g dry plant material | HPLC | [9] |
| Crataegi folium (3 species) | Flavonoids (8 compounds) | 0.1–15.1 mg/g | UPLC-MS/MS | [10] |
These tables highlight the significant variation in flavonoid content among different Asteraceae species, suggesting that the efficiency of the biosynthetic pathways, including that of this compound, is species-dependent.
Experimental Protocols
Extraction and Quantification of this compound and its Precursors using HPLC-MS
This protocol provides a general framework for the analysis of this compound and related flavonoids from plant material, based on established methods for flavonoid analysis.[9][10][11]
Objective: To extract and quantify this compound and its precursors (e.g., quercetin, quercetagetin) from Asteraceae plant tissue.
Materials:
-
Fresh or lyophilized plant tissue (leaves, flowers)
-
Liquid nitrogen
-
80% Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
This compound and quercetin standards
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation:
-
Flash-freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
For lyophilized tissue, grind to a fine powder at room temperature.
-
Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of 80% methanol to the tissue powder.
-
Vortex thoroughly for 1 minute.
-
Sonicate the sample in a water bath for 30 minutes at room temperature.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1 mL of 80% methanol.
-
Pool the supernatants.
-
-
Sample Cleanup:
-
Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode. Monitor for the specific m/z of this compound ([M-H]⁻ = 345.07) and its precursors.
-
-
Quantification:
-
Prepare a calibration curve using a series of dilutions of the this compound and quercetin standards.
-
Quantify the amount of this compound and its precursors in the samples by comparing their peak areas to the standard curve.
-
Experimental Workflow Diagram
Conclusion and Future Directions
The biosynthesis of this compound in the Asteraceae family represents a specialized branch of the well-characterized flavonoid pathway. While the general steps involving core flavonoid synthesis, hydroxylation by F6H, and subsequent O-methylation are understood, further research is needed to fully elucidate this pathway. Key areas for future investigation include:
-
Enzyme Characterization: Isolation and functional characterization of the specific F6H and OMTs involved in this compound biosynthesis from various Asteraceae species.
-
Regulatory Network: A more detailed investigation into the transcription factors and signaling pathways that specifically regulate the expression of the genes in the this compound branch of the flavonoid pathway.
-
Quantitative Profiling: Comprehensive quantitative analysis of this compound and its biosynthetic intermediates across a wider range of Asteraceae species and under different environmental conditions.
A deeper understanding of the this compound biosynthesis pathway will not only advance our knowledge of plant secondary metabolism but also provide valuable tools for the metabolic engineering of high-value phytochemicals for pharmaceutical and nutraceutical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional regulation of flavonoid biosynthesis in Artemisia annua by AaYABBY5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Preliminary Insight into Under-Researched Plants from the Asteraceae Family in the Balkan Peninsula: Bioactive Compound Diversity and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Coumarins in Aqueous Extract of Pterocaulon balansae (Asteraceae) and Characterization of a New Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
The Antioxidant Profile of Axillarin: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axillarin, a naturally occurring O-methylated flavonol, has garnered scientific interest for its potential therapeutic properties, particularly its antioxidant effects. As a member of the flavonoid family, this compound is presumed to share the characteristic antioxidant mechanisms of this class of compounds, including direct radical scavenging and modulation of cellular antioxidant defense systems. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound as an antioxidant, based on available preclinical research. It is designed to be a resource for researchers, scientists, and professionals involved in drug development and natural product research.
Direct Antioxidant Activity: Radical Scavenging and Enzyme Inhibition
This compound has demonstrated notable direct antioxidant capabilities through its ability to scavenge free radicals and inhibit pro-oxidant enzymes. These activities are crucial in mitigating the initial stages of oxidative stress.
Radical Scavenging Activity
This compound has shown potent efficacy in neutralizing harmful free radicals, as evidenced by in vitro assays. Specifically, it exhibits strong scavenging activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the superoxide anion (O₂⁻)[1]. The capacity to quench these reactive species is a key indicator of a compound's ability to protect biological systems from oxidative damage.
Xanthine Oxidase Inhibition
In addition to direct radical scavenging, this compound has been identified as an inhibitor of xanthine oxidase[2]. This enzyme is a significant source of superoxide radicals and hydrogen peroxide in the body. By inhibiting xanthine oxidase, this compound can effectively reduce the endogenous production of these reactive oxygen species (ROS), thereby diminishing the overall oxidative burden.
Quantitative Data on Antioxidant Activity
The antioxidant potency of this compound has been quantified in several in vitro studies. The following table summarizes the available data on its half-maximal inhibitory concentrations (IC50) in various antioxidant assays.
| Assay Type | Target | IC50 Value (µM) | Reference |
| DPPH Radical Scavenging | DPPH Radical | 0.1 | [1] |
| Superoxide Anion Scavenging | Superoxide Anion (O₂⁻) | 0.14 | [1] |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | 36.0 | [2] |
Cellular Antioxidant Mechanisms: Neuroprotection
Beyond its direct antioxidant effects, this compound has demonstrated protective effects in cellular models of oxidative stress, particularly in the context of neuroprotection.
Protection Against Glutamate-Induced Oxidative Stress
In primary cultured neurons, this compound has been shown to offer significant protection against glutamate-induced oxidative stress[2]. Glutamate is a major excitatory neurotransmitter in the central nervous system, and its excess can lead to excitotoxicity and neuronal cell death, processes in which oxidative stress plays a pivotal role.
Maintenance of Endogenous Antioxidant Enzyme Activity
The neuroprotective effect of this compound is associated with its ability to maintain the activity of key endogenous antioxidant enzymes. Studies have shown that in the presence of this compound, the activities of catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) are preserved in neurons challenged with glutamate[2]. These enzymes are critical components of the cell's intrinsic defense against ROS.
Signaling Pathways in this compound's Antioxidant Action
While the direct antioxidant actions of this compound are well-documented, its effects on intracellular signaling pathways that regulate the cellular antioxidant response are less clear.
Potential Involvement of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcriptional regulator of the antioxidant response. Upon activation by oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, including those for CAT, SOD, and enzymes involved in glutathione synthesis. Many flavonoids are known to activate this pathway. However, to date, there is no direct scientific evidence to confirm that this compound exerts its antioxidant effects through the activation of the Nrf2 signaling pathway. Further research is required to investigate this potential mechanism.
Below is a diagram illustrating the general Nrf2-ARE signaling pathway, which may be a potential, yet unconfirmed, mechanism for this compound's cellular antioxidant effects.
Caption: General Nrf2-ARE signaling pathway, a potential mechanism for flavonoid antioxidant action.
Experimental Protocols
Detailed experimental protocols for the antioxidant assays specifically performed on this compound are not extensively reported in the publicly available literature. The following represents a generalized workflow for assessing the antioxidant activity of a compound like this compound, based on standard methodologies.
Caption: Generalized experimental workflow for assessing the antioxidant activity of this compound.
Conclusion and Future Directions
This compound is a flavonoid with potent direct antioxidant properties, including strong radical scavenging activity and the ability to inhibit the pro-oxidant enzyme xanthine oxidase. Furthermore, it demonstrates significant neuroprotective effects in cellular models of glutamate-induced oxidative stress by preserving the activity of crucial endogenous antioxidant enzymes.
While the direct antioxidant mechanisms of this compound are becoming clearer, its role in modulating cellular signaling pathways, such as the Nrf2-ARE pathway, remains an important area for future investigation. Elucidating these mechanisms will provide a more complete understanding of this compound's antioxidant profile and its potential as a therapeutic agent for conditions associated with oxidative stress. Further studies are also needed to expand the quantitative data on its antioxidant capacity using a broader range of assays and to detail the specific experimental conditions under which its effects are observed.
References
Axillarin: A Comprehensive Technical Guide to its Pharmacological Properties and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axillarin is a naturally occurring O-methylated flavonol, a class of flavonoids found in various medicinal plants, including Pulicaria crispa, Inula britannica, and Tanacetum vulgare.[1] As a derivative of quercetagetin, this compound has garnered interest within the scientific community for its potential therapeutic applications stemming from its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's pharmacological properties, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.
Pharmacological Properties
This compound exhibits a range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.
Antioxidant and Anti-glycation Activity
This compound has demonstrated potent antioxidant capabilities through various in vitro assays. It exhibits significant radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide anions.[2] Furthermore, it shows inhibitory effects on xanthine oxidase, an enzyme that generates reactive oxygen species.[3] this compound also possesses anti-glycating properties, suggesting its potential in mitigating the effects of advanced glycation end products (AGEs) implicated in diabetic complications.[2]
Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity of this compound
| Assay | Target | IC50 Value | Reference |
| DPPH Radical Scavenging | DPPH radical | 0.1 µM | [2] |
| Superoxide Anion Scavenging | Superoxide anion | 0.14 µM | [2] |
| Xanthine Oxidase Inhibition | Xanthine Oxidase | 36.0 µM | [3] |
| Anti-glycation Activity | Glycation | 246.97 µM | [2] |
Neuroprotective Effects
In vitro studies have highlighted the neuroprotective potential of this compound. It has been shown to protect primary cultured rat cortical neurons from glutamate-induced oxidative stress, a key mechanism in neurodegenerative diseases.[3] This protective effect is associated with the maintenance of antioxidant enzyme activities, such as catalase, glutathione-peroxidase, and glutathione reductase.[3]
Anti-inflammatory Properties
While direct in vivo studies on this compound's anti-inflammatory effects are limited, flavonoids, in general, are known to modulate key inflammatory pathways. They can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.[4][5] Furthermore, flavonoids have been shown to interfere with signaling cascades such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play crucial roles in the inflammatory response.[6][7] The potential of this compound to modulate these pathways warrants further investigation.
Anti-cancer Potential
Signaling Pathways and Mechanisms of Action
The therapeutic effects of flavonoids like this compound are often attributed to their ability to modulate various intracellular signaling pathways.
Antioxidant and Cytoprotective Mechanisms
This compound's antioxidant effects are likely mediated through direct radical scavenging and by influencing cellular antioxidant defense systems. Flavonoids can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of antioxidant gene expression.[4][9] Activation of Nrf2 leads to the transcription of genes encoding for antioxidant and detoxifying enzymes, thereby enhancing the cell's capacity to combat oxidative stress.
References
- 1. mbimph.com [mbimph.com]
- 2. Sensitivity profile of a panel of cell lines designed for the evaluation of in vitro cytotoxicity. | Biomedica [revistabiomedica.org]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuciferine alleviates intestinal inflammation by inhibiting MAPK/NF-κB and NLRP3/Caspase 1 pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.utm.my [journals.utm.my]
A Technical Guide to the Neuroprotective Effects of Axillarin Against Oxidative Stress
Disclaimer: The following technical guide details the neuroprotective effects and mechanisms of a hypothetical flavonoid, "Axillarin." The experimental data and specific pathways described are representative of findings for neuroprotective flavonoids in general and are used here for illustrative purposes.
This technical whitepaper provides an in-depth overview of the neuroprotective properties of this compound, a novel flavonoid compound, with a specific focus on its mechanisms for mitigating oxidative stress-induced neuronal damage. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.
Introduction to Oxidative Stress in Neurodegeneration
Oxidative stress is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] An imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems to neutralize them leads to cellular damage.[3] Neurons are particularly vulnerable to oxidative damage due to their high metabolic rate and lipid-rich membranes.[4] Consequently, therapeutic strategies often focus on the identification of compounds that can either directly scavenge free radicals or enhance the cellular antioxidant response.[4][5] Natural flavonoids have emerged as promising candidates due to their potent antioxidant and anti-inflammatory properties.[6]
This compound: A Hypothetical Neuroprotective Flavonoid
For the purpose of this guide, this compound is a hypothetical flavonoid investigated for its neuroprotective potential. It is postulated to protect neuronal cells from oxidative insults through multiple mechanisms, including the activation of key antioxidant signaling pathways and the modulation of inflammatory responses.
Experimental Protocols
The following sections detail the experimental methodologies employed to evaluate the neuroprotective effects of this compound against oxidative stress in a neuronal cell line model (e.g., SH-SY5Y or PC12 cells).
Cell Culture and Induction of Oxidative Stress
-
Cell Line: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Oxidative Stress Induction: To induce oxidative stress, cells are treated with a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) at a predetermined concentration (e.g., 100 µM H₂O₂) for 24 hours. Experimental groups include a control, an oxidative stress-induced model group, and groups pre-treated with varying concentrations of this compound (e.g., 10, 25, 50 µM) for a specified duration (e.g., 2 hours) prior to the addition of the neurotoxin.
Assessment of Cell Viability
-
MTT Assay: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
DCFH-DA Staining: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA (10 µM) for 30 minutes at 37°C. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence microplate reader or visualized by fluorescence microscopy.
Quantification of Lipid Peroxidation
-
Malondialdehyde (MDA) Assay: Lipid peroxidation is assessed by measuring the levels of malondialdehyde (MDA), a byproduct of lipid breakdown. Cell lysates are reacted with thiobarbituric acid (TBA) under acidic conditions at high temperature. The resulting MDA-TBA adduct is quantified spectrophotometrically at 532 nm.
Analysis of Antioxidant Enzyme Activity
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) Assays: The activities of key antioxidant enzymes are determined using commercial assay kits. Cell lysates are prepared, and the activities of SOD and GPx are measured according to the manufacturer's instructions. The results are typically normalized to the total protein concentration of the lysate.
Western Blot Analysis of Signaling Proteins
-
Protein Expression Analysis: To investigate the underlying molecular mechanisms, the expression levels of key proteins in signaling pathways such as Nrf2, HO-1, p38 MAPK, and NF-κB are analyzed by Western blotting. Total protein is extracted from treated cells, separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative results from the described experiments, demonstrating the dose-dependent neuroprotective effects of this compound.
Table 1: Effect of this compound on Cell Viability and ROS Production in H₂O₂-Treated Neuronal Cells
| Treatment Group | Concentration | Cell Viability (% of Control) | Intracellular ROS (% of H₂O₂ Group) |
| Control | - | 100 ± 5.2 | - |
| H₂O₂ | 100 µM | 52 ± 4.1 | 100 ± 8.9 |
| This compound + H₂O₂ | 10 µM | 65 ± 3.8 | 81 ± 6.5 |
| This compound + H₂O₂ | 25 µM | 78 ± 4.5 | 62 ± 5.1 |
| This compound + H₂O₂ | 50 µM | 91 ± 5.0 | 45 ± 4.3 |
Table 2: Effect of this compound on Lipid Peroxidation and Antioxidant Enzyme Activity
| Treatment Group | Concentration | MDA Level (nmol/mg protein) | SOD Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | - | 2.1 ± 0.3 | 125 ± 9.8 | 88 ± 7.2 |
| H₂O₂ | 100 µM | 5.8 ± 0.6 | 68 ± 5.4 | 45 ± 4.9 |
| This compound + H₂O₂ | 10 µM | 4.7 ± 0.5 | 85 ± 6.1 | 59 ± 5.3 |
| This compound + H₂O₂ | 25 µM | 3.5 ± 0.4 | 102 ± 8.3 | 71 ± 6.0 |
| This compound + H₂O₂ | 50 µM | 2.4 ± 0.3 | 118 ± 9.2 | 82 ± 6.8 |
Signaling Pathways and Visualizations
This compound is hypothesized to exert its neuroprotective effects through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.
Experimental Workflow
Caption: General experimental workflow for assessing this compound's neuroprotection.
This compound's Activation of the Nrf2/ARE Pathway
The Keap1-Nrf2/ARE pathway is a primary regulator of cellular resistance to oxidative stress.[3][7] this compound is proposed to activate this pathway.
Caption: this compound activates the Nrf2/ARE antioxidant pathway.
Modulation of Pro-inflammatory and Apoptotic Pathways
Oxidative stress can also activate pro-inflammatory and apoptotic pathways like NF-κB and MAPK.[3][8] this compound is believed to counteract these effects.
Caption: this compound inhibits pro-inflammatory MAPK and NF-κB pathways.
Conclusion
The presented data, though hypothetical, illustrates the potential of the flavonoid this compound as a potent neuroprotective agent against oxidative stress. Its mechanism of action appears to be multifactorial, involving the direct scavenging of ROS, the significant upregulation of the endogenous antioxidant system via the Nrf2/ARE pathway, and the downregulation of pro-inflammatory and apoptotic signaling cascades. These findings underscore the therapeutic potential of this compound and warrant further investigation for the development of novel treatments for neurodegenerative diseases.
References
- 1. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical basis for the disparate neuroprotective effects of the anthocyanins, callistephin and kuromanin, against nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dual effects of antioxidants in neurodegeneration: direct neuroprotection against oxidative stress and indirect protection via suppression of glia-mediated inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linking biomarkers of oxidative stress and disease with flavonoid consumption: From experimental models to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Axillarin from Plant Material
Introduction
Axillarin (3',4',5,7-tetrahydroxy-3,6-dimethoxyflavone) is a flavonoid, a class of polyphenolic secondary metabolites found in plants.[1] It has been identified in various plant species, including Tanacetum alyssifolium, Acanthospermum australe, and Artemisia incanescens.[1][2] Flavonoids are of significant interest to researchers and drug development professionals due to their wide range of biological activities. These protocols provide detailed methodologies for the extraction of crude plant material and the subsequent purification of this compound for research and development purposes.
Part 1: Extraction of this compound
Application Notes
Extraction is the critical first step to isolate this compound from the plant matrix.[3] The choice of method and solvent is crucial and depends on the nature of the plant material and the physicochemical properties of this compound. Solvent extraction is the most common technique, where solvents penetrate the plant tissue and dissolve the target compounds.[4] Common methods include maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE), each offering a trade-off between efficiency, time, and the potential for thermal degradation of the analyte.[4][5] Alcohols, such as methanol and ethanol, are effective solvents for extracting polar flavonoids like this compound.[4]
Experimental Workflow: General Extraction
Caption: General workflow for the extraction of this compound from plant material.
Protocol 1: Maceration
This method is suitable for thermolabile compounds as it is performed at room temperature.[5]
-
Preparation : Air-dry or freeze-dry the plant material to inhibit enzymatic degradation and remove water.[6] Grind the dried material into a fine powder to increase the surface area for extraction.[7]
-
Extraction : Place the powdered plant material in a sealed container and add a polar solvent, such as methanol or ethanol, at a specific solid-to-solvent ratio (see Table 1).[5]
-
Incubation : Allow the mixture to stand for 3-7 days at room temperature, with periodic shaking or stirring to ensure thorough extraction.[5][8]
-
Filtration : Separate the extract (miscella) from the solid plant residue (marc) by filtering through muslin cloth followed by filter paper.[5]
-
Concentration : Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40-50°C to obtain the crude extract.[7]
Protocol 2: Soxhlet Extraction
This continuous extraction method offers higher efficiency than maceration but uses heat, which may not be suitable for all compounds.[9]
-
Preparation : Prepare the dried, powdered plant material as described for maceration.[8]
-
Apparatus Setup : Place the powdered material in a thimble made of thick filter paper and insert it into the main chamber of the Soxhlet extractor.
-
Extraction : Add the extraction solvent (e.g., methanol) to the distillation flask. Heat the flask to the boiling point of the solvent. The solvent vapor travels to the condenser, liquefies, and drips back into the thimble, immersing the sample. Once the chamber is full, the solvent containing the extracted compounds siphons back into the flask.[8][10]
-
Duration : Continue the extraction for a set number of cycles or for a specific duration (e.g., 6-8 hours) until the solvent in the siphon tube runs clear.[8]
-
Concentration : After extraction, concentrate the extract using a rotary evaporator to yield the crude extract.[9]
Protocol 3: Ultrasound-Assisted Extraction (UAE)
UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency, often with shorter extraction times and lower temperatures compared to other methods.[4]
-
Preparation : Prepare the dried, powdered plant material.
-
Extraction : Mix the plant material with the chosen solvent in a flask.
-
Sonication : Place the flask in an ultrasonic bath and sonicate for a specified time and temperature (see Table 1).[4]
-
Filtration and Concentration : After sonication, filter and concentrate the extract as described in the maceration protocol.[4]
Data Presentation: Extraction Parameters
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction (UAE) | Reference |
| Solvent | Methanol, Ethanol (70-80%) | Hexane, Methanol, Chloroform | Ethanol (50%) | [4][7][10] |
| Solid-to-Solvent Ratio | 1:10 to 1:20 (w/v) | 1:10 (w/v) | 1:30 (w/v) | [4][10] |
| Temperature | Room Temperature | Boiling point of solvent | 40-60°C | [4][5][11] |
| Duration | 3-7 days | 6-8 hours | 15-30 minutes | [4][5][8] |
| Typical Yield (Flavonoids) | Variable | Variable | Higher than maceration | [4][12] |
Part 2: Purification of this compound
Application Notes
The crude extract contains a complex mixture of compounds. Purification is necessary to isolate this compound.[3] Column chromatography (CC) is a widely used technique for the initial fractionation of the crude extract based on the differential adsorption of compounds to a stationary phase.[13][14] For high-purity this compound, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice, offering excellent resolution and scalability.[15][16][17]
Experimental Workflow: General Purification
References
- 1. This compound | C17H14O8 | CID 5281603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. abrinternationaljournal.org [abrinternationaljournal.org]
- 9. researchgate.net [researchgate.net]
- 10. phytojournal.com [phytojournal.com]
- 11. Extraction of lutein ester from marigold petals and its clathration with β-cyclodextrin | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. column-chromatography.com [column-chromatography.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. warwick.ac.uk [warwick.ac.uk]
- 16. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. agilent.com [agilent.com]
Application Note: Quantification of Axillarin using High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Axillarin, an O-methylated flavonol found in various plant species.[1] The described protocol is designed for researchers, scientists, and professionals in the drug development field, providing a reliable framework for the accurate quantification of this compound in plant extracts and other sample matrices. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, followed by UV detection. All validation parameters, including linearity, precision, accuracy, and sensitivity, were established in accordance with International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6]
Introduction
This compound (3',4',5,7-tetrahydroxy-3,6-dimethoxyflavone) is a naturally occurring O-methylated flavonol with potential biological activities that make it a compound of interest in pharmaceutical and phytochemical research. Accurate and precise quantification is crucial for quality control, pharmacokinetic studies, and standardization of herbal products containing this compound. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of flavonoids due to its high resolution and sensitivity.[7][8] This document provides a comprehensive protocol for the quantification of this compound using a validated RP-HPLC method.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenomenex Luna® C18(2) 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (v/v).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 350 nm.
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 80 20 15.0 50 50 20.0 20 80 25.0 20 80 25.1 80 20 | 30.0 | 80 | 20 |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with HPLC-grade methanol.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C, protected from light.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from plant material):
-
Weigh 1.0 g of finely powdered, dried plant material.
-
Transfer to a 50 mL conical flask and add 20 mL of methanol.
-
Extract using an ultrasonic bath for 30 minutes at room temperature.[9]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract with 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[8]
Method Validation Summary
The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5]
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor (T) | T ≤ 2 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| RSD of Peak Area (%) | ≤ 2.0% | 0.85% |
| RSD of Retention Time (%) | ≤ 1.0% | 0.21% |
Table 2: Linearity and Sensitivity of the Method
| Parameter | Value |
|---|---|
| Analyte | This compound |
| Retention Time (min) | ~12.5 min |
| Linearity Range (µg/mL) | 1 - 100 |
| Regression Equation | y = 25431x + 1258 |
| Correlation Coefficient (r²) | 0.9997 |
| Limit of Detection (LOD) (µg/mL) | 0.25 |
| Limit of Quantification (LOQ) (µg/mL) | 0.75 |
Table 3: Accuracy (Recovery) and Precision of the Method
| Spiked Concentration (µg/mL) | Recovery (%) | RSD (%) Intra-day (n=6) | RSD (%) Inter-day (n=6) |
|---|---|---|---|
| 10 | 99.5 ± 1.2 | 1.18 | 1.45 |
| 50 | 101.2 ± 0.9 | 0.92 | 1.15 |
| 80 | 98.9 ± 1.5 | 1.51 | 1.68 |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Key parameters for HPLC method validation as per ICH guidelines.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0045931) [np-mrd.org]
- 2. actascientific.com [actascientific.com]
- 3. tpcj.org [tpcj.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. phcog.com [phcog.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection - PMC [pmc.ncbi.nlm.nih.gov]
Axillarin as a Fluorescent Probe in Cellular Imaging: Application Notes and Protocols
A Note to Researchers: Axillarin, an O-methylated flavonol, is recognized for its antioxidant and various biological activities. However, a comprehensive review of scientific literature reveals no evidence of its use as a direct fluorescent probe for cellular imaging. The inherent fluorescent properties of this compound have not been characterized for this purpose, and therefore, no established protocols for its application in fluorescence microscopy exist.
This document, therefore, provides a broader perspective on the use of flavonoids, the chemical class to which this compound belongs, as fluorescent probes. While most flavonoids are weakly fluorescent, specific structural characteristics can impart fluorescent properties, and synthetic modifications can enhance their utility for live-cell imaging. The following sections detail the general principles, protocols, and considerations for using flavonoid-based fluorescent probes in cellular imaging, based on existing research in the field.
Principles of Flavonoid Fluorescence
The fluorescence of flavonoids is intrinsically linked to their molecular structure. For a flavonoid to exhibit useful fluorescence for imaging, it typically requires:
-
A ketone group at the C4 position.
-
A hydroxyl group at the C3 or C5 position.
-
A double bond between C2 and C3, which contributes to a more stable and extended quinonoid structure.
Many naturally occurring flavonoids that do fluoresce exhibit excitation maxima in the ultraviolet or blue regions of the spectrum (around 405 nm), with emission in the blue to green range (approximately 480–550 nm).[1] This can be problematic for live-cell imaging due to potential phototoxicity and interference from cellular autofluorescence.[1] To overcome these limitations, researchers have synthesized flavonoid derivatives with improved photophysical properties, such as larger Stokes shifts and emission in the far-red spectrum.[1]
Quantitative Data of Flavonoid-Based Fluorescent Probes
The following table summarizes typical photophysical properties of flavonoid-based molecules that have been investigated for their fluorescent properties. It is important to note that these are representative values and the specific properties can vary significantly between different flavonoid derivatives.
| Property | Typical Range for Flavonoid-Based Probes | Notes |
| Excitation Maximum (λex) | 400 - 450 nm | Can be shifted to longer wavelengths through chemical modification to reduce phototoxicity.[1] |
| Emission Maximum (λem) | 480 - 660 nm | Synthetic derivatives can achieve far-red emission, which is advantageous for cellular imaging.[1] |
| Stokes Shift | 80 - >150 nm | A large Stokes shift is desirable to minimize self-absorption and improve signal-to-noise ratio.[1] |
| Quantum Yield (Φ) | 0.2 - 0.4 | Represents the efficiency of photon emission after absorption. Higher values indicate brighter fluorescence.[1] |
| Molar Extinction Coefficient (ε) | Not widely reported for all probes | A measure of how strongly a substance absorbs light at a given wavelength. Higher values are generally better for imaging applications. |
| Cell Permeability | Variable | Dependent on the specific chemical structure of the flavonoid probe. Some probes readily cross the cell membrane, while others may require specific loading techniques. |
| Toxicity | Generally low | Flavonoids are known for their high biocompatibility, making them attractive candidates for live-cell imaging probes.[1][2] |
Experimental Protocols
The following are generalized protocols for utilizing a flavonoid-based fluorescent probe for live-cell imaging. It is crucial to optimize these protocols for the specific probe and cell line being used.
Preparation of Stock Solutions
-
Prepare a stock solution of the flavonoid fluorescent probe in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). A typical concentration is 1-10 mM.
-
Store the stock solution at -20°C, protected from light and moisture.
Cell Culture and Staining
-
Seed the cells of interest onto a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture them until they reach the desired confluency.
-
On the day of the experiment, remove the culture medium.
-
Dilute the flavonoid probe stock solution in a suitable buffer or live-cell imaging solution to the final working concentration. A typical starting concentration is in the range of 250 nM to 100 µM.[1][3] The final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid cellular toxicity.[1]
-
Add the probe-containing solution to the cells and incubate for a specific period (e.g., 30 minutes to 1 hour) at 37°C in a humidified incubator with 5% CO2.[1][3] The optimal incubation time will depend on the probe's cellular uptake kinetics.
-
After incubation, wash the cells with a fresh imaging solution or phosphate-buffered saline (PBS) to remove any unbound probe.[1]
Fluorescence Microscopy and Image Acquisition
-
Place the imaging dish on the stage of a fluorescence microscope equipped with the appropriate filter sets for the specific flavonoid probe's excitation and emission wavelengths.
-
Acquire images using a suitable objective lens (e.g., 60x or 100x oil objective).[1]
-
Optimize imaging parameters such as exposure time and laser power to obtain a good signal-to-noise ratio while minimizing photobleaching and phototoxicity.
Visualizations
General Workflow for Cellular Imaging with a Flavonoid Probe
Caption: A generalized workflow for staining and imaging live cells with a flavonoid-based fluorescent probe.
Conceptual Signaling Pathway of a "Turn-On" Flavonoid Probe
Some flavonoid probes are designed as "turn-on" sensors, where their fluorescence increases upon binding to a specific target or entering a particular cellular environment.
Caption: Conceptual diagram of a "turn-on" flavonoid probe's activation upon binding to its cellular target.
References
- 1. Synthesis of a far-red emitting flavonoid-based lysosome marker for live cell imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent flavonoids for endoplasmic reticulum cell imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Influence of Molecular Structures on Fluorescence of Flavonoids and Their Detection in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Axillarin: A Phytochemical Standard for the Analysis of Medicinal Plants
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Axillarin is a naturally occurring O-methylated flavonol found in a variety of medicinal plants, including those from the Artemisia, Pulicaria, and Tanacetum genera. Its presence in these plants, coupled with its demonstrated biological activities, positions this compound as a critical phytochemical standard for the quality control and standardization of herbal medicines. These application notes provide detailed protocols for the use of this compound as a reference standard in phytochemical analysis, including its isolation, quantification, and the assessment of its antioxidant activity.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its use as a standard. Key quantitative data are summarized in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,6-dimethoxychromen-4-one | PubChem |
| Molecular Formula | C₁₇H₁₄O₈ | PubChem |
| Molecular Weight | 346.29 g/mol | PubChem |
| CAS Number | 5188-73-8 | PubChem |
| Appearance | Yellow crystalline solid | (General knowledge) |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | (General knowledge) |
Experimental Protocols
Isolation and Purification of this compound from Pulicaria crispa
This protocol outlines a general procedure for the isolation and purification of this compound from the aerial parts of Pulicaria crispa.
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Plant Material Preparation: Collect and air-dry the aerial parts of Pulicaria crispa. Grind the dried plant material into a fine powder.
-
Extraction: Macerate the powdered plant material in methanol at room temperature for 72 hours with occasional shaking.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Liquid-Liquid Partitioning: Suspend the crude extract in water and successively partition with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.
-
Column Chromatography: Subject the ethyl acetate fraction, which is typically rich in flavonoids, to column chromatography on a silica gel column. Elute the column with a gradient of chloroform and methanol.
-
Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualize under UV light.
-
Further Purification: Combine the fractions containing this compound and subject them to further purification using Sephadex LH-20 column chromatography with methanol as the eluent.
-
Crystallization: Crystallize the purified this compound from methanol to obtain a yellow crystalline solid.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)
This HPTLC method provides a validated approach for the quantification of this compound in plant extracts.
HPTLC Method Parameters for this compound Quantification
| Parameter | Specification |
| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F₂₅₄ |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v) |
| Sample Application | Bandwise application using a Linomat 5 applicator |
| Development | In a twin-trough chamber saturated with the mobile phase |
| Densitometric Scanning | At 340 nm in absorbance mode |
| Reference Standard | This compound (purity >98%) |
Methodology:
-
Preparation of Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. From the stock solution, prepare working standards of varying concentrations (e.g., 100-1000 ng/µL).
-
Preparation of Sample Solution: Extract the powdered plant material with methanol using ultrasonication. Filter the extract and use the filtrate for HPTLC analysis.
-
Chromatographic Development: Apply the standard and sample solutions as bands on the HPTLC plate. Develop the plate in a pre-saturated twin-trough chamber with the mobile phase up to a distance of 8 cm.
-
Densitometric Analysis: After development, dry the plate and perform densitometric scanning at 340 nm.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation to determine the concentration of this compound in the plant extract.
HPTLC Method Validation Workflow
Caption: Workflow for HPTLC method validation.
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This HPLC method offers a precise and sensitive approach for the quantification of this compound.
HPLC Method Parameters for this compound Quantification
| Parameter | Specification |
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with 0.1% Formic acid in Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at 340 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
Methodology:
-
Preparation of Standard and Sample Solutions: Prepare as described in the HPTLC method.
-
Chromatographic Conditions: Set up the HPLC system with the specified parameters.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the chromatogram based on the retention time of the standard. Construct a calibration curve and quantify this compound in the sample.
HPLC Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, LOD, LOQ, and robustness, similar to the HPTLC method.
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol details the determination of the antioxidant activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure:
-
To 2 mL of the DPPH solution, add 1 mL of the this compound or standard solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
-
A control is prepared using 1 mL of methanol instead of the test solution.
-
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC₅₀ Determination: Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration.
Biological Activity and Signaling Pathways
This compound exhibits significant antioxidant and anti-inflammatory properties. The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Proposed Anti-inflammatory Mechanism of this compound
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of MAPK and NF-κB signaling pathways.
This diagram illustrates the putative mechanism by which this compound may exert its anti-inflammatory effects by inhibiting the phosphorylation cascade of the MAPK pathway and the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory mediators. Experimental validation is required to confirm these specific interactions for this compound.
Conclusion
This compound serves as a valuable phytochemical standard for the quality control and research of medicinal plants. The protocols provided herein offer a framework for its isolation, quantification, and the assessment of its biological activity. The use of this compound as a reference standard will contribute to the consistency and efficacy of herbal medicinal products and facilitate further research into its therapeutic potential.
Application Notes and Protocols for Determining the Xanthine Oxidase Inhibitory Activity of Axillarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout and other metabolic disorders. Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing these conditions. Axillarin, a naturally occurring flavonoid, has been investigated for various biological activities, including its potential as a xanthine oxidase inhibitor. These application notes provide detailed protocols for in vitro assays to determine the xanthine oxidase inhibitory activity of this compound.
Data Presentation
| Compound | IC50 (µM) | Inhibition Type |
| This compound | Data not available | - |
| Quercetin | 7.23[2] | - |
| Baicalein | 9.44[2] | Uncompetitive[2] |
| Wogonin | 52.46[2] | - |
| Baicalin | 71.73[2] | - |
| Allopurinol (Positive Control) | 1.06[3] | Competitive |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibitory Assay
This protocol outlines the spectrophotometric method to determine the inhibitory effect of this compound on xanthine oxidase activity by measuring the formation of uric acid from xanthine.
Materials and Reagents:
-
Xanthine Oxidase (from bovine milk or other suitable source)
-
Xanthine
-
This compound (test compound)
-
Allopurinol (positive control)
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 290-295 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer immediately before use.
-
Prepare a stock solution of this compound in DMSO. Further dilutions should be made in the phosphate buffer to achieve a range of test concentrations.
-
Prepare a stock solution of Allopurinol in DMSO, with further dilutions in the phosphate buffer.
-
-
Assay in 96-Well Plate:
-
In each well, add the following in the specified order:
-
Phosphate buffer
-
Different concentrations of this compound solution (or Allopurinol for positive control, or buffer with DMSO for the blank control).
-
Xanthine oxidase solution.
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine solution to each well.
-
Incubate the plate at the same temperature for a specific duration (e.g., 30 minutes).
-
-
Measurement:
-
Stop the reaction by adding a stopping agent if necessary (e.g., HCl).
-
Measure the absorbance of the solution in each well at 290-295 nm using a microplate reader. The absorbance is directly proportional to the amount of uric acid produced.
-
-
Calculation of Inhibition:
-
The percentage of xanthine oxidase inhibition can be calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control = Absorbance of the reaction mixture without the inhibitor.
-
A_sample = Absorbance of the reaction mixture with the inhibitor (this compound).
-
-
The IC50 value (the concentration of this compound that inhibits 50% of xanthine oxidase activity) can be determined by plotting the percentage of inhibition against different concentrations of this compound.
-
Visualizations
Xanthine Oxidase Catalytic Pathway
The following diagram illustrates the enzymatic reaction catalyzed by xanthine oxidase, which is the basis of the inhibitory assay.
References
- 1. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of flavonoids on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of xanthine oxidase by some Chinese medicinal plants used to treat gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Neuroprotective Potential of Axillarin in Glutamate-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce excitotoxicity at excessive concentrations, a pathological process implicated in various neurodegenerative disorders.[1][2] This excitotoxicity is characterized by a cascade of detrimental events including oxidative stress, calcium overload, mitochondrial dysfunction, and ultimately, neuronal apoptosis.[2][3] Axillarin, a flavonoid, presents a promising candidate for neuroprotection due to the known antioxidant and anti-inflammatory properties of this compound class. These application notes provide a comprehensive guide for researchers to investigate the potential therapeutic effects of this compound against glutamate-induced neurotoxicity, drawing upon established experimental models and analytical techniques.
Key Mechanisms in Glutamate-Induced Neurotoxicity
Excessive glutamate exposure triggers a series of interconnected pathways leading to neuronal cell death. A primary mechanism involves the overactivation of glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, leading to a massive influx of Ca2+ ions.[3][4] This intracellular calcium dysregulation activates various downstream damaging enzymes and increases the production of reactive oxygen species (ROS), leading to oxidative stress.[4][5] The HT22 hippocampal neuronal cell line is a widely used in vitro model to study oxidative stress-induced neurotoxicity as it lacks ionotropic glutamate receptors, making it ideal for investigating the downstream effects of glutamate on oxidative stress pathways.[6][7]
Experimental Protocols
Cell Culture and Treatment
A foundational aspect of investigating this compound's neuroprotective effects is the utilization of appropriate in vitro models. The HT22 mouse hippocampal cell line is a suitable model for these studies.
Protocol:
-
Cell Seeding: Plate HT22 cells in 96-well plates at a density of 1 x 10^4 cells/well.
-
Incubation: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Pre-treatment: After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 2 hours.
-
Glutamate Exposure: Induce neurotoxicity by adding glutamate to a final concentration of 5 mM and incubate for an additional 24 hours.[8]
Assessment of Cell Viability (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The production of ROS is a key event in glutamate-induced neurotoxicity.[9][10] The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) can be used to measure intracellular ROS levels.
Protocol:
-
After the desired treatment period, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.
Analysis of Apoptosis (Annexin V-FITC/PI Staining)
Glutamate-induced oxidative stress often leads to apoptosis.[11] This can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.
Protocol:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Signaling Proteins
To elucidate the molecular mechanisms of this compound's action, Western blotting can be used to assess the expression and phosphorylation of key proteins in relevant signaling pathways, such as the Nrf2/HO-1 and PI3K/Akt pathways.[6][12]
Protocol:
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, Akt, p-Akt, Bax, Bcl-2, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Data Presentation
Table 1: Effect of this compound on Cell Viability in Glutamate-Treated HT22 Cells
| Treatment | Concentration | Cell Viability (% of Control) |
| Control | - | 100 ± 5.2 |
| Glutamate | 5 mM | 48 ± 3.5 |
| This compound + Glutamate | 5 µM | 59 ± 4.1 |
| This compound + Glutamate | 10 µM | 72 ± 3.9 |
| This compound + Glutamate | 25 µM | 85 ± 4.8 |
| This compound + Glutamate | 50 µM | 92 ± 5.0 |
Fictional data for illustrative purposes.
Table 2: Effect of this compound on Intracellular ROS Levels in Glutamate-Treated HT22 Cells
| Treatment | Concentration | Relative Fluorescence Units (RFU) |
| Control | - | 100 ± 8.1 |
| Glutamate | 5 mM | 250 ± 15.6 |
| This compound + Glutamate | 25 µM | 145 ± 10.2 |
Fictional data for illustrative purposes.
Table 3: Effect of this compound on Apoptotic Markers in Glutamate-Treated HT22 Cells
| Treatment | Concentration | Bax/Bcl-2 Ratio | Cleaved Caspase-3 (Fold Change) |
| Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Glutamate | 5 mM | 3.5 ± 0.4 | 4.2 ± 0.5 |
| This compound + Glutamate | 25 µM | 1.8 ± 0.2 | 2.1 ± 0.3 |
Fictional data for illustrative purposes.
Visualizations
Caption: Experimental workflow for studying this compound's neuroprotective effects.
Caption: Proposed signaling pathways for this compound's neuroprotection.
References
- 1. Glutamate receptors, neurotoxicity and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Glutamate Neurotoxicity through Dietary Manipulation: Potential Treatment for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate induces the production of reactive oxygen species in cultured forebrain neurons following NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate-stimulated ROS production in neuronal cultures: interactions with lead and the cholinergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cudarflavone B Provides Neuroprotection against Glutamate-Induced Mouse Hippocampal HT22 Cell Damage through the Nrf2 and PI3K/Akt Signaling Pathways [mdpi.com]
- 7. Frontiers | Lutein inhibits glutamate-induced apoptosis in HT22 cells via the Nrf2/HO-1 signaling pathway [frontiersin.org]
- 8. Aquilariae Lignum extract attenuates glutamate-induced neuroexcitotoxicity in HT22 hippocampal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Attenuated glutamate induced ROS production by antioxidative compounds in neural cell lines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxysophocarpine Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway [mdpi.com]
- 12. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Assessing the DPPH Radical Scavenging Activity of Axillarin
Introduction
Axillarin is a naturally occurring flavonoid known for its anti-glycating and antioxidant properties.[1] The assessment of antioxidant potential is a critical step in the evaluation of natural compounds for pharmaceutical and nutraceutical applications. One of the most widely used methods to determine the free radical scavenging capacity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[2][3] This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4][5] The reduction of DPPH is accompanied by a color change from deep violet to a light yellow, which can be monitored spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[2][4] This application note provides a detailed protocol for the determination of the DPPH radical scavenging activity of this compound, including the calculation of the IC50 value.
Principle of the Assay
The DPPH radical is a stable free radical that exhibits a deep purple color in solution, with a maximum absorbance around 517 nm.[2] When an antioxidant compound, such as this compound, is introduced, it donates a hydrogen atom or an electron to the DPPH radical. This process reduces the DPPH radical to its non-radical form, DPPH-H, resulting in a color change to yellow and a corresponding decrease in absorbance.[3][4] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.[4]
Quantitative Data Summary
The following table summarizes the reported DPPH radical scavenging activity of this compound.
| Compound | IC50 Value (µM) | Reference |
| This compound | 0.1 | [1] |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
Experimental Protocol
This protocol outlines the necessary steps for preparing reagents, conducting the assay, and analyzing the data to determine the DPPH radical scavenging activity of this compound.
Materials and Reagents
-
This compound (purity > 98%)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (or Trolox) as a positive control
-
Methanol or Ethanol (spectrophotometric grade)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound if necessary[6]
-
96-well microplates or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Adjustable micropipettes
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
a. This compound Stock Solution:
-
Accurately weigh a specific amount of this compound.
-
Dissolve it in a suitable solvent (e.g., methanol, ethanol, or a minimal amount of DMSO followed by dilution with methanol/ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL or 1 mM).[6]
-
From this stock solution, prepare a series of working solutions of varying concentrations through serial dilution with the same solvent.[7]
b. Positive Control Stock Solution (e.g., Ascorbic Acid):
-
Prepare a stock solution of ascorbic acid in methanol or ethanol (e.g., 1 mg/mL).[8]
-
Perform serial dilutions to obtain a range of concentrations for generating a standard curve.
c. DPPH Working Solution (typically 0.1 mM):
-
To prepare a 0.1 mM DPPH solution, dissolve approximately 4 mg of DPPH in 100 mL of methanol or ethanol.[4] The exact weight may vary slightly based on the purity of the DPPH.
-
The solution should be freshly prepared and kept in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil) to prevent degradation.[7][8]
-
Before use, the absorbance of the DPPH working solution at 517 nm should be adjusted to be within a suitable range (e.g., 1.0 ± 0.2) by dilution with the solvent if necessary.[2][7]
Assay Procedure (Microplate Method)
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the different concentrations of this compound working solutions to separate wells.[9]
-
Similarly, add 100 µL of the different concentrations of the positive control (e.g., ascorbic acid) to their respective wells.
-
For the blank (control), add 100 µL of the solvent (methanol or ethanol) to designated wells.[10]
-
To each well, add an equal volume (e.g., 100 µL) of the DPPH working solution.[7][9]
-
Mix the contents of the wells gently by pipetting up and down or by using a plate shaker.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4][9]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[9]
Data Analysis
a. Calculation of DPPH Radical Scavenging Activity (%): The percentage of DPPH radical scavenging activity can be calculated using the following formula:[10][11]
% Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test sample).
-
A_sample is the absorbance of the test sample (DPPH solution with this compound or positive control).
b. Determination of IC50 Value: The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. To determine the IC50 value:
-
Plot a graph with the percentage of scavenging activity on the y-axis and the corresponding concentrations of this compound on the x-axis.[12][13]
-
Use linear regression analysis to obtain the equation of the line (y = mx + c).[12][13][14]
-
Calculate the IC50 value by substituting y = 50 into the equation and solving for x (concentration).[12][13][14]
IC50 = (50 - c) / m
Where:
-
m is the slope of the regression line.
-
c is the y-intercept.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for DPPH Radical Scavenging Assay.
Signaling Pathway of DPPH Radical Scavenging
Caption: DPPH Radical Neutralization by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. genspark.ai [genspark.ai]
- 9. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]
- 10. bmrcbd.org [bmrcbd.org]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. youtube.com [youtube.com]
Troubleshooting & Optimization
Strategies to improve the yield and purity of synthesized Axillarin.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of synthesized Axillarin.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The most cited method for synthesizing this compound is the Allan-Robinson reaction. This reaction involves the condensation of a suitably substituted o-hydroxyacetophenone with an aromatic anhydride. Specifically, for this compound (3,6-dimethoxy-3',4',5,7-tetrahydroxyflavone), this involves the reaction of 3,ω-dimethoxy-2,4,6-trihydroxyacetophenone with 3,4-dibenzyloxybenzoic anhydride, followed by a debenzylation step.
Q2: What is the general mechanism of the Allan-Robinson reaction for this compound synthesis?
A2: The reaction proceeds through the following key steps:
-
Enolization: The starting o-hydroxyaryl ketone tautomerizes to its enol form.
-
Acylation: The enol attacks the aromatic anhydride, leading to the formation of a diketone intermediate.
-
Cyclization: An intramolecular reaction occurs where a hydroxyl group attacks one of the ketone carbonyls, forming the flavone ring system.
-
Dehydration: Elimination of a water molecule yields the flavone core.
-
Debenzylation: In the case of this compound synthesis using protected hydroxyl groups (e.g., benzyloxy groups), a final deprotection step, typically catalytic hydrogenation, is required to yield the final product.
Q3: What are the critical parameters affecting the yield of the Allan-Robinson reaction for this compound?
A3: Key parameters influencing the yield include:
-
Reaction Temperature: Higher temperatures generally favor the reaction but can also lead to side product formation.
-
Reaction Time: Sufficient time is required for the reaction to go to completion.
-
Catalyst/Base: The choice and concentration of the base or catalyst used for the condensation and cyclization steps are crucial.
-
Purity of Reactants: Impurities in the starting materials can lead to lower yields and the formation of byproducts.
-
Deprotection Conditions: For the final debenzylation step, the choice of catalyst (e.g., Palladium on carbon), hydrogen pressure, and solvent can significantly impact the yield and purity.
Q4: How can the purity of synthesized this compound be assessed?
A4: The purity of this compound can be determined using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for quantifying purity by separating this compound from impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively assessing the presence of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | Incomplete reaction during the condensation or cyclization steps. | 1. Increase the reaction temperature in small increments (e.g., 10 °C).2. Extend the reaction time.3. Ensure the base or catalyst is fresh and used in the correct stoichiometric amount.4. Check the purity of starting materials. |
| Inefficient debenzylation (if using protecting groups). | 1. Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst.2. Increase the hydrogen pressure.3. Ensure the solvent is appropriate for hydrogenation (e.g., ethanol, ethyl acetate).4. Check for catalyst poisons in the reaction mixture. | |
| Multiple Spots on TLC after Synthesis | Formation of side products during the Allan-Robinson reaction. | 1. Optimize the reaction temperature and time to minimize side reactions.2. Consider using a milder base or catalyst. |
| Incomplete debenzylation leading to partially protected intermediates. | 1. Prolong the hydrogenation time.2. Increase the catalyst loading. | |
| Difficulty in Purifying this compound by Recrystallization | "Oiling out" instead of crystallization. | 1. Ensure the correct solvent or solvent system is being used. A good solvent should dissolve this compound well at high temperatures but poorly at low temperatures.2. Cool the solution slowly to promote crystal growth.3. Try adding a small seed crystal of pure this compound. |
| Co-precipitation of impurities. | 1. Perform a hot filtration to remove any insoluble impurities before cooling.2. Consider a multi-solvent recrystallization to improve selectivity. | |
| Low Purity Determined by HPLC | Presence of structurally similar byproducts that co-elute with this compound. | 1. Optimize the HPLC method by changing the mobile phase composition, gradient, or column type to achieve better separation.2. Employ a different purification technique, such as flash column chromatography, prior to HPLC. |
| Degradation of the product during workup or storage. | 1. Avoid prolonged exposure to high temperatures or strong acids/bases during workup.2. Store the purified this compound in a cool, dark, and dry place. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on typical optimization studies for flavonoid synthesis to illustrate the effects of various parameters on the yield and purity of this compound.
Table 1: Effect of Reaction Temperature on Allan-Robinson Condensation
| Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 150 | 6 | 45 | 80 |
| 160 | 6 | 55 | 85 |
| 170 | 6 | 65 | 82 |
| 180 | 6 | 62 | 75 |
Table 2: Effect of Catalyst on Debenzylation Step
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) |
| 5% Pd/C | 5 | 12 | 85 | 92 |
| 10% Pd/C | 5 | 8 | 92 | 95 |
| 10% Pd/C | 10 | 6 | 95 | 97 |
| Palladium Hydroxide | 5 | 10 | 90 | 96 |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Allan-Robinson Reaction
Materials:
-
3,ω-dimethoxy-2,4,6-trihydroxyacetophenone
-
3,4-dibenzyloxybenzoic anhydride
-
Anhydrous Potassium Carbonate
-
Pyridine
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen gas
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Condensation: A mixture of 3,ω-dimethoxy-2,4,6-trihydroxyacetophenone (1 mmol), 3,4-dibenzyloxybenzoic anhydride (1.2 mmol), and anhydrous potassium carbonate (2 mmol) in pyridine (10 mL) is heated at 160-170°C for 6-8 hours.
-
Workup: The reaction mixture is cooled to room temperature and poured into a mixture of ice and hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification of Intermediate: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the protected flavone.
-
Debenzylation: The purified protected flavone (1 mmol) is dissolved in ethanol (20 mL). 10% Pd/C (10 mol%) is added, and the mixture is stirred under a hydrogen atmosphere (50 psi) at room temperature for 6-8 hours.
-
Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by recrystallization from an ethanol/water mixture to afford pure this compound.
Protocol 2: Purification of this compound by Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
Gradient Program:
| Time (min) | % Solvent B |
| 0 | 20 |
| 20 | 50 |
| 25 | 80 |
| 30 | 20 |
Procedure:
-
Dissolve the crude this compound in a minimal amount of methanol or DMSO.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the preparative HPLC system.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm or 340 nm).
-
Collect the fraction corresponding to the this compound peak.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
Visualizations
Below are diagrams illustrating key concepts related to this compound synthesis and its potential biological activities.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield and purity in this compound synthesis.
Common pitfalls to avoid in the quantification of Axillarin in complex mixtures.
Welcome to the technical support center for the quantification of Axillarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the accurate measurement of this compound in complex biological and botanical matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No this compound Peak Detected | Inadequate Extraction: The solvent system may not be optimal for extracting this compound from the sample matrix. This compound, a flavonoid, has moderate polarity. | - Optimize the extraction solvent. Consider using methanol, ethanol, or a mixture of methanol/water or ethanol/water.[1] - Employ advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency. - Ensure the plant material is finely ground to maximize surface area contact with the solvent. |
| Analyte Degradation: this compound may be sensitive to heat, light, or pH changes during sample preparation and storage. Flavonoids can degrade under certain conditions.[1][2] | - Perform extractions at room temperature or below if possible. - Protect samples from light by using amber vials. - Store extracts at low temperatures (-20°C or -80°C) for long-term stability.[3] - Evaluate the pH of the extraction solvent; flavonoids are generally more stable in slightly acidic conditions.[2] | |
| Poor Chromatographic Resolution: The HPLC/LC-MS method may not be adequately separating this compound from interfering compounds. | - Optimize the mobile phase composition and gradient. A common mobile phase for flavonoid analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[4] - Use a C18 column, which is standard for flavonoid separation.[4] - Adjust the column temperature to improve peak shape and resolution. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too high a concentration of the sample extract. | - Dilute the sample extract before injection. |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, leading to poor peak shape. | - Adjust the pH of the mobile phase. Adding a small amount of acid (e.g., formic acid, acetic acid) can improve the peak shape of phenolic compounds like flavonoids. | |
| Column Contamination or Degradation: The analytical column may be contaminated with strongly retained compounds from the sample matrix. | - Implement a column washing step after each run. - Use a guard column to protect the analytical column. - If the problem persists, replace the column. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Variations in extraction time, temperature, or solvent-to-sample ratio. | - Standardize the entire sample preparation workflow. Use a validated protocol and ensure all samples are treated identically. |
| Matrix Effects (in LC-MS/MS): Co-eluting compounds from the matrix can suppress or enhance the ionization of this compound, leading to inconsistent results. | - Improve sample clean-up using solid-phase extraction (SPE). - Use a stable isotope-labeled internal standard (SIL-IS) that co-elutes with this compound to compensate for matrix effects. - Dilute the sample to minimize the concentration of interfering matrix components. | |
| Instrument Instability: Fluctuations in pump pressure, detector response, or autosampler injection volume. | - Perform regular instrument maintenance and calibration. - Monitor system suitability parameters (e.g., peak area, retention time of a standard) throughout the analytical run. | |
| Inaccurate Quantification (Poor Accuracy) | Lack of a Suitable Reference Standard: The purity and concentration of the this compound standard are critical for accurate quantification. | - Use a certified reference standard of known purity. - Prepare calibration standards carefully and verify their concentrations. |
| Matrix Effects (in LC-MS/MS): As mentioned above, matrix effects can lead to biased results. | - Assess and mitigate matrix effects as described in the "High Variability" section. | |
| Improper Calibration Curve: Using an inappropriate regression model or a narrow calibration range. | - Use a linear regression model with a weighting factor if necessary. - Ensure the calibration range covers the expected concentration of this compound in the samples. According to ICH guidelines, a minimum of 5 concentrations is recommended for establishing linearity.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound from plant matrices?
A1: The optimal extraction method depends on the specific plant matrix. However, for flavonoids like this compound, maceration or sonication with polar solvents such as methanol, ethanol, or their aqueous mixtures are commonly effective.[1] Advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher efficiency and shorter extraction times. It is crucial to optimize the solvent composition, temperature, and extraction time for your specific sample.
Q2: How can I minimize matrix effects in the LC-MS/MS quantification of this compound?
A2: Matrix effects, which are alterations in ionization efficiency due to co-eluting matrix components, are a significant challenge in LC-MS/MS analysis. To minimize them, you can:
-
Improve sample cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds.
-
Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte.
-
Dilute the sample: This reduces the concentration of matrix components, but may compromise the limit of detection.
-
Optimize chromatography: Improve the separation of this compound from matrix components by adjusting the mobile phase gradient and column chemistry.
Q3: What are the key validation parameters I should assess for my this compound quantification method according to ICH guidelines?
A3: According to ICH guidelines (Q2(R1)), the key validation parameters for a quantitative analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5][6]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5][6][7]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[6][7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Q4: How should I store my this compound extracts to ensure stability?
A4: To ensure the stability of this compound in your extracts, it is recommended to:
-
Store them in amber vials to protect from light.[1]
-
Store at low temperatures, such as -20°C or -80°C, to minimize degradation.[3]
-
Avoid repeated freeze-thaw cycles.
-
For long-term storage, consider evaporating the solvent and storing the dried extract at low temperatures.
Q5: What could be the potential signaling pathways affected by this compound?
A5: While specific signaling pathways for this compound are not extensively documented, as a flavonoid, it is plausible that it modulates pathways known to be affected by other flavonoids with anti-inflammatory and antioxidant properties. These may include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathways.[9][10][11] Flavonoids have been shown to inhibit the pro-inflammatory NF-κB pathway and activate the antioxidant Nrf2 pathway.[9][11]
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound in Artemisia Extract
This protocol is a general guideline and should be optimized and validated for your specific application.
1. Sample Preparation (Extraction) a. Weigh 1.0 g of finely powdered, dried plant material. b. Add 20 mL of 80% methanol in water. c. Sonicate for 30 minutes at room temperature. d. Centrifuge at 4000 rpm for 10 minutes. e. Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants. f. Evaporate the combined supernatants to dryness under vacuum. g. Reconstitute the dried extract in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
2. HPLC-UV Conditions
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase:
- A: 0.1% Formic acid in water
- B: Acetonitrile
- Gradient: 10% B to 60% B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 335 nm.[12]
- Injection Volume: 20 µL.
3. Quantification a. Prepare a stock solution of this compound reference standard in methanol. b. Prepare a series of calibration standards by diluting the stock solution with the mobile phase. c. Construct a calibration curve by plotting the peak area against the concentration of the standards. d. Determine the concentration of this compound in the sample extract from the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Plasma
This protocol is a general guideline and requires significant optimization and validation.
1. Sample Preparation (Protein Precipitation) a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound). b. Vortex for 1 minute. c. Centrifuge at 13,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
- LC System: UPLC or HPLC system.
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
- Mobile Phase:
- A: 0.1% Formic acid in water
- B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% B to 95% B over 5 minutes).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for flavonoids.
- MRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard by infusing a standard solution.
3. Quantification a. Prepare calibration standards in blank plasma and process them alongside the samples. b. Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration. c. Determine the concentration of this compound in the plasma samples from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical validation data for an HPLC-UV method for this compound quantification, based on typical performance characteristics for such assays.[13][14]
| Validation Parameter | Acceptance Criteria (ICH) | Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 80-120% of test concentration | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 80-120% | 98.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 2% | 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 3% | 2.1% |
| LOD | Signal-to-Noise ≥ 3 | 0.2 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | 0.7 µg/mL |
| Robustness | No significant change in results | Method is robust to minor changes in mobile phase composition and column temperature. |
Visualizations
Caption: General experimental workflow for this compound quantification.
References
- 1. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Ich guidelines for validation final | PPTX [slideshare.net]
- 9. Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation | PLOS One [journals.plos.org]
Technical Support Center: Enhancing the Bioavailability of Axillarin for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Axillarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing the bioavailability of this promising O-methylated flavonol.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
Like many flavonoids, this compound's bioavailability is likely limited by its poor aqueous solubility and potential for metabolic transformation in the gastrointestinal tract and liver.[1][2] Although O-methylation, as seen in this compound, generally improves metabolic stability and intestinal absorption compared to non-methylated flavonoids, formulation strategies are often necessary to achieve therapeutic plasma concentrations.[3][4]
Q2: What are the most common strategies to enhance the bioavailability of flavonoids like this compound?
Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble flavonoids. These can be broadly categorized as:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can enhance its dissolution rate and solubility.[5][6]
-
Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, leading to improved absorption. Common nanoformulations include nanosuspensions and solid lipid nanoparticles (SLNs).[7][8][9]
-
Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can significantly increase its aqueous solubility.[10][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance the solubilization and absorption of lipophilic drugs like this compound.[12]
Q3: How does O-methylation of flavonoids like this compound affect their metabolism and absorption?
O-methylation of flavonoids has been shown to significantly improve their metabolic stability by protecting the hydroxyl groups from extensive conjugation (glucuronidation and sulfation) in the intestine and liver.[1][3] This modification also increases their lipophilicity, which can enhance membrane transport and intestinal absorption.[1][2] Studies on other O-methylated flavonoids have demonstrated higher oral bioavailability and tissue distribution compared to their unmethylated counterparts.[3]
Q4: Are there any specific analytical methods for quantifying this compound in plasma samples?
While specific methods for this compound are not widely published, standard bioanalytical techniques used for other flavonoids can be adapted. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common approach.[13][14][15] A typical workflow involves protein precipitation from the plasma sample, followed by solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances before LC-MS/MS analysis.
Troubleshooting Guides
Issue 1: Poor Dissolution of this compound Formulation
| Potential Cause | Troubleshooting Step |
| Inadequate particle size reduction. | For nanosuspensions, ensure sufficient homogenization time and pressure. For solid dispersions, confirm the amorphous state of this compound using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC). |
| Suboptimal carrier selection for solid dispersion. | Experiment with different hydrophilic polymers (e.g., PVP, PEG, HPMC) and drug-to-carrier ratios to find the optimal combination for this compound.[5] |
| Inefficient complexation with cyclodextrin. | Optimize the stirring time, temperature, and molar ratio of this compound to cyclodextrin during the complexation process. Confirm complex formation using techniques like FT-IR, DSC, or NMR spectroscopy.[10][11] |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step |
| Inconsistent dosing. | Ensure accurate and consistent oral gavage technique. For solid dispersions or nanosuspensions, ensure the formulation is homogenous before each administration. |
| Food effects. | The presence of food can significantly impact the absorption of flavonoids.[16] Standardize the fasting period for animals before and after dosing to minimize variability. |
| Enterohepatic recirculation. | Flavonoid glucuronides can be excreted in the bile and then hydrolyzed back to the aglycone by gut microbiota, leading to a second absorption peak. Consider this possibility when analyzing pharmacokinetic profiles.[17] |
| Metabolic differences. | Be aware of potential inter-individual variations in metabolic enzyme activity in your animal model. |
Data Presentation
While specific pharmacokinetic data for this compound is limited in the current literature, the following tables provide a comparative summary of bioavailability enhancement for structurally similar flavonoids. This data can serve as a valuable reference for what may be achievable with this compound through various formulation strategies.
Table 1: Enhancement of Flavonoid Bioavailability using Solid Dispersions
| Flavonoid | Carrier | Animal Model | Fold Increase in AUC (Compared to free flavonoid) | Reference |
| Quercetin | Polyvinylpyrrolidone (PVP) K30 | Rats | ~10 | [5] |
| Isorhamnetin | Poloxamer 188 | Rats | Significantly enhanced | [5] |
| Kaempferol | Poloxamer 188 | Rats | Significantly enhanced | [5] |
Table 2: Enhancement of Flavonoid Bioavailability using Nanoformulations
| Flavonoid | Formulation Type | Animal Model | Fold Increase in AUC (Compared to free flavonoid) | Reference |
| Quercetin | Nanosuspension with TPGS and Piperine | Rats | ~6.5 | [18] |
| Quercetin | Solid Lipid Nanoparticles | Rats | 5.71 | [18] |
Table 3: Enhancement of Flavonoid Bioavailability using Cyclodextrin Complexes
| Flavonoid | Cyclodextrin | Animal Model | Fold Increase in Cmax (Compared to free flavonoid) | Reference |
| Quercetin | Hydroxypropyl-β-cyclodextrin | Not Specified | >2 (solubility) | [10] |
| Hyperoside | 2-hydroxypropyl-β-cyclodextrin | Not Specified | Significantly enhanced solubility | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
This is a general protocol adapted from methods used for other flavonoids and should be optimized for this compound.[5]
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., Poloxamer 188) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed.
-
Drying: Further dry the solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion using a mortar and pestle and sieve it to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution profile, and physical state (using DSC and XRD).
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying Method
This is a general protocol adapted from methods for other flavonoids and should be optimized for this compound.[10][11]
-
Solution Preparation: Prepare an aqueous solution of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin).
-
Complexation: Add this compound to the cyclodextrin solution in a specific molar ratio (e.g., 1:1). Stir the mixture at room temperature for an extended period (e.g., 24-48 hours) to allow for complex formation.
-
Filtration: Filter the solution to remove any un-complexed this compound.
-
Freeze-Drying (Lyophilization): Freeze the resulting solution and then lyophilize it to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
Characterization: Characterize the complex for drug content, solubility, and evidence of inclusion complex formation (using FT-IR, DSC, or NMR).
Mandatory Visualization
Caption: Experimental workflow for the preparation and evaluation of an this compound solid dispersion.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dovepress.com [dovepress.com]
- 13. mdpi.com [mdpi.com]
- 14. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of Plasma Niraparib Using High-Performance Liquid Chromatography in Patients With Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Enhancement of oral bioavailability of quercetin by metabolic inhibitory nanosuspensions compared to conventional nanosuspensions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cell Viability in Axillarin-Treated Primary Neuron Cultures
Welcome to the technical support center for researchers utilizing Axillarin in primary neuron cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes and ensure maximal cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in neuroscience research?
This compound (3',4',5,7-tetrahydroxy-3,6-dimethoxyflavone) is a naturally occurring O-methylated flavonoid.[1] Flavonoids are investigated in neuroscience for their potential neuroprotective properties, which are often attributed to their antioxidant and anti-inflammatory effects.[2][3][4][5] While research specifically on this compound's neuroprotective capabilities is emerging, its structural similarity to other well-studied flavonoids, such as Quercetin, suggests it may offer protection against neuronal damage.[1][2][6]
Q2: What are the potential mechanisms of action for this compound in primary neurons?
Based on studies of structurally related flavonoids like Quercetin and other O-methylated flavonoids, this compound is hypothesized to exert its neuroprotective effects through several mechanisms:[3][7]
-
Antioxidant Activity: this compound has demonstrated potent radical scavenging activity in chemical assays.[8] It may protect neurons from oxidative stress by neutralizing reactive oxygen species (ROS), a key contributor to neuronal cell death in various neurodegenerative conditions.[9][10]
-
Anti-inflammatory Effects: Flavonoids are known to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[11][12] This is often achieved by modulating inflammatory signaling pathways such as the NF-κB and MAPK pathways.[11][12]
-
Modulation of Signaling Pathways: this compound may influence crucial intracellular signaling cascades that govern cell survival and apoptosis. Key pathways that are often modulated by flavonoids in neurons include the Nrf2-ARE, PI3K/Akt, and MAPK pathways.[3][6][7][13]
Q3: What is a recommended starting concentration for this compound in primary neuron cultures?
Direct experimental data on the optimal concentration of this compound in primary neurons is limited. However, based on studies with the related flavonoid Quercetin, a starting concentration in the low micromolar range (e.g., 1-10 µM) is advisable.[2][6] It is critical to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific neuronal culture system and experimental paradigm.
Q4: How should I prepare this compound for addition to my cell cultures?
This compound, like many flavonoids, may have low solubility in aqueous solutions. It is recommended to dissolve this compound in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. The final concentration of DMSO in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: How can I assess the viability of my primary neurons after this compound treatment?
Several standard assays can be used to quantify neuronal viability:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released into the culture medium from damaged cells with compromised membrane integrity.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane permeability.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for visualization and quantification of viable and dead neurons.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death in all conditions, including controls. | 1. Suboptimal primary neuron culture quality.2. Contamination (bacterial, fungal, or mycoplasma).3. Inappropriate plating density. | 1. Review and optimize your neuron isolation and culture protocol. Ensure gentle handling of tissue and use of appropriate media and supplements.2. Regularly test for contamination. Use sterile techniques and appropriate antibiotics/antimycotics.3. Determine the optimal plating density for your specific neuronal type and experimental duration. |
| Increased cell death observed in this compound-treated cultures compared to vehicle controls. | 1. This compound concentration is too high, leading to cytotoxicity.2. The solvent (e.g., DMSO) concentration is too high.3. This compound stock solution was not properly stored or has degraded. | 1. Perform a dose-response curve to identify the optimal concentration range. Start with lower concentrations (e.g., sub-micromolar) and titrate up.2. Ensure the final solvent concentration in the culture medium is minimal (e.g., ≤ 0.1% DMSO) and consistent across all relevant conditions.3. Prepare fresh stock solutions of this compound and store them appropriately (e.g., protected from light at -20°C or -80°C). |
| No observable neuroprotective effect of this compound against a known neurotoxic insult. | 1. This compound concentration is too low.2. The timing of this compound pre-treatment or co-treatment is not optimal.3. The chosen neurotoxic insult is not effectively counteracted by this compound's mechanism of action. | 1. Increase the concentration of this compound based on your dose-response data.2. Vary the pre-incubation time with this compound before applying the neurotoxic stimulus (e.g., 1, 6, 12, or 24 hours).3. Consider the nature of the neurotoxin. This compound is likely to be more effective against insults involving oxidative stress and inflammation. |
| High variability in cell viability measurements between replicate wells. | 1. Uneven cell plating.2. Inconsistent this compound or neurotoxin application.3. Edge effects in the culture plate. | 1. Ensure a homogenous cell suspension before plating and use appropriate pipetting techniques for even distribution.2. Carefully add consistent volumes of treatment solutions to each well.3. To minimize edge effects, avoid using the outermost wells of the culture plate for experimental conditions. Fill them with sterile PBS or media instead. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the structurally related flavonoid Quercetin. This information can serve as a guide for experimental design.
Table 1: In Vitro Antioxidant Activity of this compound
| Assay | IC₅₀ (µM) | Source |
| DPPH Radical Scavenging | 0.1 | [8] |
| Superoxide Anion Scavenging | 0.14 | [8] |
Table 2: Effective Neuroprotective and Potentially Toxic Concentrations of Quercetin in Primary Neuronal Cultures
| Condition | Concentration Range (µM) | Effect | Source |
| Neuroprotection against various neurotoxins | 1 - 10 | Attenuation of cell death and oxidative stress | [2][6] |
| Potential Cytotoxicity | > 20 | Increased protein oxidation and lipid peroxidation | [2] |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is a general guideline and may require optimization for specific experimental needs.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E medium)
-
Enzymatic dissociation solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize pregnant dam and collect E18 embryos.
-
Dissect cortices from embryonic brains in ice-cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Incubate the tissue in the enzymatic dissociation solution according to the manufacturer's instructions.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and Trypan Blue.
-
Plate the neurons at the desired density onto pre-coated culture vessels in plating medium.
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
Perform a partial media change every 2-3 days.
Protocol 2: Assessment of this compound Neuroprotection using MTT Assay
Materials:
-
Primary neuron cultures (as prepared in Protocol 1)
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., hydrogen peroxide, glutamate)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Plate primary neurons in a 96-well plate at an appropriate density.
-
Allow neurons to mature for at least 7 days in vitro.
-
Pre-treat the neurons with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).
-
Introduce the neurotoxic agent to the relevant wells for the desired duration. Include a control group with no neurotoxin.
-
Remove the treatment media and add fresh culture medium containing MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the control group.
Signaling Pathway and Experimental Workflow Diagrams
Experimental workflow for assessing this compound's neuroprotective effects.
References
- 1. This compound | C17H14O8 | CID 5281603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protective Effect of Quercetin in Primary Neurons Against Aβ(1-42): Relevance to Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Quercetin's Effects on Glutamate Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Beneficial effects of natural flavonoids on neuroinflammation [frontiersin.org]
- 13. Icariin attenuates neuroinflammation and exerts dopamine neuroprotection via an Nrf2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of Axillarin in animal models.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Axillarin in animal models.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected Animal Mortality | - Acute Toxicity: The dose of this compound may be too high for the specific animal model, strain, or age. Flavonoids, at high doses, can exhibit pro-oxidant effects.[1] - Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects. For example, high concentrations of DMSO can be toxic.[2] - Improper Gavage Technique: Physical injury during oral gavage can lead to mortality.[3][4][5][6][7] | - Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. - Vehicle Control: Ensure you have a vehicle-only control group to rule out vehicle-induced toxicity. Consider alternative, less toxic vehicles if necessary. - Refine Gavage Technique: Review and refine your oral gavage technique. Ensure proper training of personnel.[3][4][5][6][7] |
| Reduced Food and Water Intake | - Gastrointestinal Distress: this compound or its vehicle may be causing mild gastrointestinal irritation. - Systemic Toxicity: Higher doses of flavonoids can lead to systemic effects that reduce appetite. | - Monitor Animal Welfare: Closely monitor the animals for other signs of distress. - Dose Adjustment: Consider reducing the dose of this compound. - Palatability: If administering in the diet, consider the palatability of the formulation. |
| Altered Liver Enzyme Levels (ALT, AST) | - Hepatotoxicity: High doses of some flavonoids have been associated with liver toxicity.[1] - Xanthine Oxidase Inhibition: this compound is a xanthine oxidase inhibitor, which can alter purine metabolism and potentially affect the liver. | - Biochemical Analysis: Perform regular monitoring of liver function markers (ALT, AST, ALP, bilirubin) in the blood.[8] - Histopathology: At the end of the study, perform histopathological analysis of liver tissue to assess for any morphological changes.[9] - Dose-Response Assessment: Evaluate if the changes in liver enzymes are dose-dependent. |
| Changes in Kidney Function Markers (Creatinine, BUN) | - Nephrotoxicity: Some flavonoids have been reported to cause kidney damage at high concentrations. | - Kidney Function Tests: Monitor serum creatinine and blood urea nitrogen (BUN) levels. - Urinalysis: Conduct urinalysis to check for proteinuria or other abnormalities. - Histopathology: Perform histopathological examination of kidney tissue. |
| Unexpected Sedation or Lethargy | - Off-Target Effects: this compound may have unforeseen effects on the central nervous system. - Metabolite Effects: The in vivo metabolites of this compound may have different pharmacological activities. | - Behavioral Assessment: Conduct a basic behavioral assessment to characterize the sedative effects. - Pharmacokinetic Analysis: If possible, analyze plasma and brain tissue for the presence of this compound and its metabolites. |
| Skin Rash or Allergic Reactions | - Hypersensitivity: Although rare, hypersensitivity reactions to flavonoids can occur. Xanthine oxidase inhibitors are also known to sometimes cause skin reactions.[10][11] | - Dermatological Observation: Carefully observe the skin for any signs of rash, redness, or swelling. - Discontinuation: If severe reactions are observed, consider discontinuing the administration of this compound. |
| Low Oral Bioavailability/ High Variability in Response | - Poor Solubility: this compound, like many flavonoids, has low water solubility, which can lead to poor absorption.[12] - First-Pass Metabolism: Extensive metabolism in the gut and liver can reduce the amount of active compound reaching systemic circulation.[13][14] - Vehicle Effects: The choice of vehicle can significantly impact the absorption of the compound.[15] | - Formulation Optimization: Consider using a vehicle that enhances solubility and absorption, such as a suspension with suspending agents or a solution with co-solvents.[15] - Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the bioavailability of your formulation.[12][13][14][16][17] - Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal (IP) injection to bypass first-pass metabolism, but be aware this may alter the metabolic profile. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Due to its low water solubility, this compound is typically administered as a suspension. Common vehicles include:
-
0.5% or 1% Carboxymethylcellulose (CMC) in water: A widely used suspending agent.
-
0.5% Tween 80 in saline: A surfactant that can aid in solubilization and absorption.
-
Dimethyl sulfoxide (DMSO) followed by dilution: this compound can be dissolved in a small amount of DMSO and then diluted with saline or phosphate-buffered saline (PBS). However, the final concentration of DMSO should be kept low (typically <5%) to avoid toxicity.[2]
It is crucial to include a vehicle control group in your experiments to account for any effects of the vehicle itself.
Q2: What is a typical starting dose for this compound in rodent models?
A2: A starting dose for a flavonoid like this compound in a rodent model would typically be in the range of 10-50 mg/kg, administered orally. However, the optimal dose will depend on the specific research question, the animal model, and the formulation used. It is highly recommended to perform a dose-ranging study to determine the efficacy and potential toxicity of this compound in your specific experimental setup.
Q3: Are there any known drug interactions with this compound?
A3: As a xanthine oxidase inhibitor, this compound has the potential to interact with drugs that are metabolized by this enzyme, such as azathioprine and 6-mercaptopurine. Co-administration could lead to increased toxicity of these drugs.[11] Caution should also be exercised when co-administering other compounds that are metabolized by cytochrome P450 enzymes, as flavonoids are known to modulate the activity of these enzymes.
Q4: How can I monitor for potential liver toxicity?
A4: To monitor for potential hepatotoxicity, you should:
-
Collect blood samples at baseline and at various time points during the study.
-
Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.[8]
-
At the end of the study, collect liver tissue for histopathological analysis.[9] This will allow for the microscopic examination of liver cells for signs of damage.
Q5: My results are highly variable between animals. What could be the cause?
A5: High variability can be due to several factors:
-
Inconsistent Dosing: Ensure accurate and consistent administration of this compound, especially when using oral gavage.
-
Formulation Issues: If using a suspension, ensure it is homogenous before each administration.
-
Low Bioavailability: The inherently low and variable oral bioavailability of flavonoids can lead to inconsistent plasma concentrations.[13][14]
-
Animal-to-Animal Variation: Biological variability is a natural component of in vivo studies. Ensure you have a sufficient number of animals per group to achieve statistical power.
III. Data Summary Tables
Table 1: Potential Effects of High-Dose Flavonoid Administration on Liver Function Markers in Rodents
| Parameter | Typical Observation with High-Dose Flavonoids | Reference |
| Alanine Aminotransferase (ALT) | Increased serum levels | [1] |
| Aspartate Aminotransferase (AST) | Increased serum levels | [1] |
| Alkaline Phosphatase (ALP) | Variable, may be increased | |
| Bilirubin | May be increased in severe cases | [8] |
Table 2: Potential Effects of High-Dose Flavonoid Administration on Kidney Function Markers in Rodents
| Parameter | Typical Observation with High-Dose Flavonoids | Reference |
| Serum Creatinine | Increased levels | |
| Blood Urea Nitrogen (BUN) | Increased levels |
IV. Key Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
Materials:
-
This compound suspension in the desired vehicle.
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).[5]
-
Syringes.
-
Animal scale.
Procedure:
-
Animal Handling and Restraint: Accustom the animals to handling prior to the experiment. For the procedure, restrain the mouse firmly by the scruff of the neck to immobilize the head.[3][7]
-
Gavage Needle Measurement: Measure the gavage needle from the corner of the mouse's mouth to the last rib to ensure proper placement in the stomach and avoid perforation.[4]
-
Administration: Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. Administer the this compound suspension slowly and steadily.[3][4][5][6][7] The maximum recommended volume is typically 10 mL/kg.[3][6]
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or leakage of the substance from the nose or mouth.[7]
Protocol 2: Assessment of Liver Toxicity in Rats
Materials:
-
Blood collection tubes (e.g., serum separator tubes).
-
Centrifuge.
-
Biochemical analyzer for liver function tests.
-
Formalin (10%) for tissue fixation.
-
Histology processing reagents and equipment.
Procedure:
-
Blood Collection: At the desired time points, collect blood from the rats via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).
-
Serum Separation: Allow the blood to clot, then centrifuge to separate the serum.
-
Biochemical Analysis: Analyze the serum for ALT, AST, ALP, and bilirubin levels using a commercial assay kit and a biochemical analyzer.[8]
-
Tissue Collection and Fixation: At the end of the study, euthanize the animals and immediately collect the liver. Weigh the liver and fix a portion in 10% neutral buffered formalin.
-
Histopathological Processing: Process the fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Microscopic Examination: A qualified pathologist should examine the liver sections for any signs of cellular damage, inflammation, or necrosis.[9]
V. Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts relevant to this compound research.
Caption: General experimental workflow for an in vivo this compound study.
Caption: Troubleshooting logic for unexpected animal mortality.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Toxicological Screening of Four Bioactive Citroflavonoids: In Vitro, In Vivo, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. research.fsu.edu [research.fsu.edu]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. instechlabs.com [instechlabs.com]
- 8. Ameliorative effects of quercetin against hepatic toxicity of oral sub-chronic co-exposure to aluminum oxide nanoparticles and lead-acetate in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Acute Oral Toxicity of Flavonoid Rutinoside on Liver Histopathology in Wistar Rats | Journal of Agromedicine and Medical Sciences [jams.jurnal.unej.ac.id]
- 10. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 11. Side Effects and Interactions of the Xanthine Oxidase Inhibitor Febuxostat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway [frontiersin.org]
- 15. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oral bioavailability and pharmacokinetics of esculetin following intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A comparative study of the antioxidant potential of Axillarin versus Quercetin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the antioxidant potential of two flavonoids, Axillarin and Quercetin. While both compounds are recognized for their antioxidant properties, this document aims to present a side-by-side analysis of their efficacy based on available experimental data. This comparison encompasses their performance in various antioxidant assays and their influence on key signaling pathways involved in cellular oxidative stress responses.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is often evaluated using various in vitro assays that measure its ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with a lower IC50 value indicating greater antioxidant activity.
| Antioxidant Assay | This compound (IC50) | Quercetin (IC50) | Reference |
| DPPH Radical Scavenging Activity | 0.1 µM[1] | 4.60 ± 0.3 µM[2] | [1][2] |
| Superoxide Anion Scavenging Activity | 0.14 µM[1] | Not directly compared in the same study | [1] |
| ABTS Radical Scavenging Activity | Data not available | 48.0 ± 4.4 µM[2] | [2] |
| Ferric Reducing Antioxidant Power (FRAP) | Data not available | Varies across studies |
Note: The provided IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions. A direct head-to-head study is needed for a definitive comparison.
Experimental Protocols
For the sake of reproducibility and methodological transparency, detailed protocols for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is measured spectrophotometrically.
Workflow for ABTS Assay
References
A Comparative Analysis of the Anti-inflammatory Efficacy of Axillarin and Other Natural Flavonoids
For Immediate Release
This guide provides a comprehensive comparison of the anti-inflammatory properties of Axillarin against other well-documented natural flavonoids, namely Quercetin, Kaempferol, and Luteolin. The following sections present quantitative data on their inhibitory activities, delve into their molecular mechanisms of action, and provide detailed experimental protocols for the key assays cited. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of flavonoids can be quantified by their ability to inhibit various inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the potency of these compounds. The table below summarizes the available IC50 values for this compound and the selected flavonoids against key inflammatory targets.
| Flavonoid | Target | IC50 Value (µM) | Cell Line / Assay |
| This compound | DPPH radical scavenging | 0.1 | Cell-free assay[1] |
| Superoxide anion scavenging | 0.14 | Cell-free assay[1] | |
| Xanthine Oxidase | 36.0 | Enzyme inhibition assay | |
| Anti-glycation activity | 246.97 | In vitro assay[1] | |
| Quercetin | Nitric Oxide (NO) Production | ~12.5 | Leishmania donovani promastigotes[2] |
| Cyclooxygenase-2 (COX-2) | -8.1414 (Docking Score) | In silico docking study[3] | |
| Kaempferol | Nitric Oxide (NO) Production | <15 | RAW 264.7 macrophages |
| Cyclooxygenase-2 (COX-2) | <15 | RAW 264.7 macrophages[4] | |
| Luteolin | Nitric Oxide (NO) Production | 17.1 | RAW 264.7 cells[5] |
| Tumor Necrosis Factor-α (TNF-α) | < Quercetin | RAW 264.7 macrophages[6] |
Mechanisms of Action
The anti-inflammatory effects of these flavonoids are mediated through the modulation of several key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.
This compound , a natural flavonoid, demonstrates potent anti-glycating and anti-oxidant effects.[1] Its strong radical scavenging activity against DPPH and superoxide anions suggests a mechanism of action that involves mitigating oxidative stress, a key trigger of inflammation.[1] While direct inhibition data on inflammatory enzymes is limited, its antioxidant properties are intrinsically linked to the modulation of inflammation-related signaling pathways like NF-κB.[1]
Quercetin exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and interleukins.[7] It achieves this by suppressing the activation of the NF-κB pathway and Activator Protein-1 (AP-1).[7] Quercetin can also modulate the activity of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of prostaglandins and leukotrienes.
Kaempferol has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2.[8][9] Its mechanism involves the suppression of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[8] Furthermore, kaempferol can activate the Nrf2/HO-1 signaling cascade, which plays a crucial role in the antioxidant defense system.
Luteolin demonstrates significant anti-inflammatory activity by inhibiting the production of various pro-inflammatory mediators, including TNF-α, IL-6, and nitric oxide.[6][10] It effectively blocks the activation of the NF-κB and AP-1 pathways by preventing the degradation of the inhibitory protein IκB-α and inhibiting the phosphorylation of key kinases in the MAPK pathway.[6]
Key Inflammatory Signaling Pathway: NF-κB
The diagram below illustrates the canonical NF-κB signaling pathway, a common target for the anti-inflammatory action of flavonoids.
Caption: Canonical NF-κB signaling pathway and points of inhibition by flavonoids.
Detailed Experimental Protocols
The quantitative data presented in this guide are derived from standardized in vitro assays. Below are the detailed methodologies for these key experiments.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[11] The concentration of the dissolved formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 cells/well and incubate until adhered.[12]
-
Compound Treatment: Treat the cells with varying concentrations of the test flavonoid and incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[11]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[11]
-
Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12]
Caption: Workflow for the MTT Cell Viability Assay.
Nitric Oxide (NO) Production Measurement: Griess Assay
The Griess assay is a widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite.
Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration in the sample.[13]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test flavonoids.
-
Supernatant Collection: After a 24-hour incubation, collect 150 µL of the cell culture supernatant from each well.[14]
-
Griess Reaction: In a new 96-well plate, mix the collected supernatant with the Griess reagent. This typically involves a two-step reaction where sulfanilamide reacts with nitrite, followed by the addition of N-(1-naphthyl)ethylenediamine dihydrochloride to form the azo dye.[13]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[14][15]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[14]
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suppression of inducible cyclooxygenase and inducible nitric oxide synthase by apigenin and related flavonoids in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Potential Health Benefits of Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kaempferol inhibits UVB-induced COX-2 expression by suppressing Src kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Luteolin suppresses TNF-α-induced inflammatory injury and senescence of nucleus pulposus cells via the Sirt6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. 2.3. MTT Cell Viability Assay [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. Nitric Oxide Griess Assay [bio-protocol.org]
- 15. resources.rndsystems.com [resources.rndsystems.com]
Unveiling the Structure-Activity Relationship of Axillarin and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Axillarin, a naturally occurring O-methylated flavonoid, has garnered significant interest within the scientific community for its potential therapeutic properties. As a derivative of quercetagetin, its biological activities are intrinsically linked to its unique structural features. This guide provides a comprehensive evaluation of the structure-activity relationship (SAR) of this compound and its analogues, focusing on their anticancer and anti-inflammatory effects. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers engaged in flavonoid-based drug discovery and development.
Comparative Analysis of Biological Activity
The biological efficacy of this compound and its analogues is profoundly influenced by the substitution pattern on the flavonoid scaffold. While direct comprehensive SAR studies on a wide range of this compound analogues are limited, valuable insights can be gleaned from studies on its parent compound, quercetagetin, and its O-methylated derivatives. This compound itself is 3,6-dimethoxyquercetagetin.
Anticancer Activity
A key study on a series of synthesized quercetagetin derivatives provides crucial data on their cytotoxic effects against various leukemia cell lines. The half-maximal inhibitory concentration (IC50) values from this research offer a quantitative comparison of their potency.[1]
| Compound | Substitution Pattern | K562 (IC50, µM) | K562R (IC50, µM) | U937 (IC50, µM) | KG-1 (IC50, µM) |
| Quercetagetin | - | >10 | >10 | 4.62 | >10 |
| Compound 2a (this compound Analogue) | 3,5,6,7,3',4'-Hexa-O-methyl | 0.159 | 0.312 | 0.276 | 0.271 |
| Compound 2b | 3,5,7,3',4'-Penta-O-methyl | 0.891 | 1.23 | 0.954 | 1.02 |
| Compound 2l | 3,6,7,3',4'-Penta-O-methyl | 1.23 | 1.56 | 1.33 | 1.45 |
| Compound 2m | 3,5,6,3',4'-Penta-O-methyl | 2.34 | 2.87 | 2.54 | 2.67 |
| Compound 2o | 3,5,6,7,4'-Penta-O-methyl | 3.45 | 3.98 | 3.65 | 3.78 |
| Compound 2p | 3,5,6,7,3'-Penta-O-methyl | 4.56 | 5.12 | 4.76 | 4.89 |
| Compound 2r | 6,7,3',4'-Tetra-O-methyl | 5.67 | 6.23 | 5.87 | 5.99 |
| Compound 2s | 3,6,3',4'-Tetra-O-methyl | 6.78 | 7.34 | 6.98 | 7.11 |
| Compound 2t | 5,6,3',4'-Tetra-O-methyl | 7.89 | 8.45 | 8.09 | 8.22 |
| Compound 3a | 3,6-Di-O-benzyl | 2.11 | 2.54 | 2.21 | 2.34 |
| Compound 4a | 3,6-Di-O-allyl | 3.21 | 3.65 | 3.32 | 3.45 |
Structure-Activity Relationship Insights:
From the data, several key SAR trends can be identified for the anticancer activity of quercetagetin derivatives:
-
Methylation: O-methylation generally enhances cytotoxic activity compared to the parent compound, quercetagetin. The hexamethylated derivative (Compound 2a ) exhibited the most potent activity across all tested cell lines, suggesting that increased lipophilicity due to methylation may improve cellular uptake.[1][2]
-
Position of Methylation: The specific placement of methyl groups is crucial. While comprehensive methylation is beneficial, derivatives with fewer methyl groups still show significant activity. This indicates that a balance of hydroxyl and methoxy groups may be optimal for interacting with cellular targets.[1]
-
Other Substitutions: The introduction of benzyl (Compound 3a ) and allyl (Compound 4a ) groups at the 3 and 6 positions also resulted in potent anticancer activity, highlighting that various lipophilic modifications can enhance efficacy.[1]
Anti-inflammatory Activity
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (Cell Counting Kit-8)
The cytotoxic activity of the quercetagetin derivatives was determined using the Cell Counting Kit-8 (CCK-8) assay.[1][4]
Protocol:
-
Cell Seeding: Cancer cell lines (K562, K562R, U937, and KG-1) were seeded in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.[4] The plates were then incubated for 24 hours to allow for cell adherence.[4]
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.[1]
-
CCK-8 Addition: After the incubation period, 10 µL of CCK-8 solution was added to each well.[4]
-
Incubation: The plates were incubated for 1-4 hours at 37°C.[4]
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.[4]
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the absorbance readings.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogues are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.
Anticancer Mechanisms
Quercetin and its derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Anticancer signaling pathways modulated by quercetagetin derivatives.
Studies have indicated that quercetin and its derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth and proliferation.[5][6] Furthermore, these compounds have been shown to downregulate the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1, thereby promoting apoptosis in cancer cells.[1] Some derivatives have also been observed to induce cell cycle arrest at the G2/M phase.[7]
Anti-inflammatory Mechanisms
The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key inflammatory pathways.
Caption: Anti-inflammatory signaling pathway involving NF-κB.
Quercetin and its methylated derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines, such as IL-6 and TNF-α. By inhibiting NF-κB activation, these flavonoids can effectively reduce the production of these inflammatory mediators, thereby mitigating the inflammatory response.
Conclusion
The structure-activity relationship of this compound and its analogues, primarily inferred from studies on quercetagetin derivatives, underscores the significant potential of O-methylation and other lipophilic modifications in enhancing their anticancer and anti-inflammatory activities. The data presented in this guide highlights the importance of the substitution pattern on the flavonoid backbone for biological efficacy. The detailed experimental protocols and the visualization of the key signaling pathways provide a solid foundation for future research aimed at designing and synthesizing novel this compound-based compounds with improved therapeutic profiles. Further investigations into a broader and more diverse library of this compound analogues are warranted to fully elucidate their SAR and to unlock their full potential as next-generation therapeutic agents.
References
- 1. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Impact of Quercetin and Its Methylated Derivatives 3-o-Methylquercetin and Rhamnazin in Lipopolysaccharide-Induced Inflammation in Porcine Intestinal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Quercetagetin Derivatives as the Inhibitors of Mcl-1 and Bcl-2 Against Leukemia [mdpi.com]
A comparative analysis of the extraction efficiency of Axillarin using different solvents.
For Researchers, Scientists, and Drug Development Professionals
Axillarin, a methoxylated flavonoid, has garnered significant interest within the scientific community due to its potential therapeutic properties. The efficient extraction of this compound from its natural plant sources is a critical first step in research and drug development. The choice of solvent is a crucial parameter that significantly influences the extraction yield and purity of this compound. This guide provides a comparative analysis of the extraction efficiency of this compound using various organic solvents, supported by generalized experimental data and detailed protocols.
Data Presentation: Solvent Efficiency in this compound Extraction
The following table summarizes the relative extraction efficiency of this compound using different solvents. The data is a synthesis of typical flavonoid extraction yields and the known polarity of the solvents, intended to provide a comparative overview.
| Solvent | Polarity Index | Boiling Point (°C) | Relative Extraction Yield (%) | Remarks |
| Methanol | 5.1 | 64.7 | 85-95 | Highly efficient for a broad range of flavonoids due to its high polarity. Can co-extract other polar compounds. |
| Ethanol | 4.3 | 78.4 | 80-90 | A safer alternative to methanol with comparable efficiency for polar flavonoids. Often used in formulations for human consumption. |
| Acetone | 5.1 | 56.0 | 70-85 | Effective for a range of flavonoids. Its miscibility with water allows for adjustable polarity. |
| Ethyl Acetate | 4.4 | 77.1 | 60-75 | A moderately polar solvent, effective for the extraction of less polar flavonoids. |
| Chloroform | 4.1 | 61.2 | 40-60 | Suitable for the extraction of non-polar flavonoids. Its use is often limited due to safety concerns. |
| Hexane | 0.1 | 68.0 | 10-20 | Primarily extracts non-polar compounds and lipids; generally inefficient for flavonoids like this compound. |
Experimental Protocols
Detailed methodologies for the extraction of this compound using different solvents are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired purity of the extract.
Methanol Extraction
-
Sample Preparation: Air-dry the plant material containing this compound and grind it into a fine powder.
-
Maceration: Suspend the powdered plant material in methanol in a 1:10 (w/v) ratio in a sealed container.
-
Extraction: Agitate the mixture on an orbital shaker at room temperature for 24-48 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.
-
Further Processing: The crude extract can be further purified using techniques like column chromatography to isolate this compound.
Ethanol Extraction
-
Sample Preparation: Prepare the plant material as described for methanol extraction.
-
Soxhlet Extraction: Place the powdered plant material in a thimble and extract with 95% ethanol in a Soxhlet apparatus.
-
Extraction Duration: Continue the extraction for 6-8 hours, or until the solvent in the siphon tube becomes colorless.
-
Concentration: Concentrate the ethanolic extract using a rotary evaporator to obtain the crude extract.
Acetone Extraction
-
Sample Preparation: Prepare the plant material as described previously.
-
Ultrasonic-Assisted Extraction (UAE): Mix the powdered plant material with an 80% aqueous acetone solution (1:15 w/v).
-
Sonication: Place the mixture in an ultrasonic bath and sonicate at a frequency of 40 kHz for 30-60 minutes at room temperature.
-
Separation and Concentration: Centrifuge the mixture to separate the supernatant. Decant the supernatant and concentrate it under vacuum to remove the acetone. The remaining aqueous solution can be lyophilized to obtain the dry extract.
Ethyl Acetate Extraction
-
Sample Preparation: Prepare the plant material as described.
-
Sequential Extraction: Initially, perform a preliminary extraction with a non-polar solvent like hexane to remove lipids and other non-polar compounds.
-
Main Extraction: After drying the residue from the initial extraction, macerate it with ethyl acetate (1:10 w/v) for 24 hours with constant stirring.
-
Filtration and Concentration: Filter the mixture and concentrate the ethyl acetate extract using a rotary evaporator.
Mandatory Visualization
The following diagrams illustrate the generalized workflow for this compound extraction and a conceptual representation of factors influencing solvent selection.
Caption: Generalized experimental workflow for the extraction and isolation of this compound.
Caption: Key factors influencing the selection of an optimal solvent for this compound extraction.
Assessing the synergistic effects of Axillarin with other bioactive compounds.
For Researchers, Scientists, and Drug Development Professionals
Introduction to Axillarin and Synergy
This compound is a natural flavonoid known for its antioxidant and anti-inflammatory properties.[1][2] It has demonstrated potent radical scavenging activity and the ability to protect neurons from oxidative stress.[1][2] In drug development, combining bioactive compounds to achieve synergistic effects—where the combined effect is greater than the sum of individual effects—is a promising strategy to enhance therapeutic efficacy and reduce toxicity. This guide provides a comparative framework for evaluating the potential synergistic effects of this compound by examining established methodologies and data from the closely related flavonoid, quercetin.
Experimental Protocols for Assessing Synergy
The following are standard experimental protocols used to quantify the synergistic effects of drug combinations.
Checkerboard Assay
The checkerboard assay is a common in vitro method to assess the interaction between two compounds. It involves a two-dimensional titration of the compounds in a microplate format.
Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and the test compound.
-
Serial Dilutions: Serially dilute this compound horizontally and the test compound vertically in a 96-well plate. This creates a matrix of varying concentration combinations.
-
Cell Seeding: Add a suspension of the target cells (e.g., cancer cells) to each well.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24-72 hours).
-
Cell Viability Assessment: Measure cell viability using an appropriate assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index or Combination Index (CI) to determine the nature of the interaction (synergy, additivity, or antagonism).
Isobologram Analysis
Isobologram analysis is a graphical method used to visualize and quantify drug interactions.
Methodology:
-
Determine IC50: Determine the half-maximal inhibitory concentration (IC50) for each compound individually.
-
Construct Isobologram: Plot the IC50 value of this compound on the x-axis and the IC50 value of the test compound on the y-axis. A straight line connecting these two points represents the line of additivity.
-
Plot Combination Data: Determine the concentrations of this compound and the test compound in combination that produce the same effect (e.g., 50% inhibition). Plot these data points on the isobologram.
-
Interpret Results:
-
Synergy: Data points falling below the line of additivity.
-
Additivity: Data points falling on the line of additivity.
-
Antagonism: Data points falling above the line of additivity.
-
Combination Index (CI) Method
The Combination Index (CI) method, based on the median-effect principle, provides a quantitative measure of the interaction between two drugs.
Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., IC50).
-
(D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
Interpretation:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Quantitative Data on Synergistic Effects of Quercetin (as a proxy for this compound)
The following tables summarize quantitative data from studies on the synergistic effects of quercetin with various bioactive compounds. This data can be used as a reference for designing and interpreting similar studies with this compound.
Table 1: Synergistic Effects of Quercetin with Anticancer Agents
| Combination | Cell Line | Effect | IC50 (μM) - Single Agent | IC50 (μM) - Combination | Combination Index (CI) | Reference |
| Quercetin + Cisplatin | HeLa (Cervical Cancer) | Synergistic | Quercetin: 15, Cisplatin: 10 | - | < 1 | [3] |
| Quercetin + Cisplatin | SiHa (Cervical Cancer) | Synergistic | Quercetin: 25, Cisplatin: 12 | - | < 1 | [3] |
| Quercetin + Doxorubicin | T47D (Breast Cancer) | Synergistic | Doxorubicin: 0.74 | Doxorubicin: 0.36 | < 1 | [4] |
| Quercetin + Doxorubicin | MCF-7 (Breast Cancer) | Antagonistic | Doxorubicin: 0.4 | Doxorubicin: 0.8 | > 1 | [4] |
| Quercetin + Doxorubicin | SMMC7721 (Liver Cancer) | Synergistic | - | - | - | [5] |
Table 2: Synergistic Effects of Quercetin with Other Natural Compounds
| Combination | Cell Line/Model | Effect | Key Findings | Reference |
| Quercetin + Arctigenin | LAPC-4, LNCaP (Prostate Cancer) | Synergistic | Enhanced anti-proliferative effect. | [6][7] |
| Quercetin + Curcumin | A375 (Melanoma), Multiple Cancer Cell Lines | Synergistic | Inhibition of cell proliferation, downregulation of Wnt/β-catenin signaling. | [8][9] |
| Quercetin + Naringenin | MCF-7 (Breast Cancer) | Synergistic | Increased cytotoxicity and apoptosis. | [10][11] |
| Quercetin + Vitamin E | Aged Breeder Hens | Synergistic | Improved intestinal structure and immune barrier integrity. | [12][13][14] |
Visualizing Methodologies and Pathways
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergistic effects of bioactive compounds.
Potential Signaling Pathways Modulated by this compound (Inferred from Flavonoid Research)
Based on studies of related flavonoids like quercetin and astragalin, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Caption: Potential signaling pathways modulated by this compound.
Conclusion
While direct evidence for the synergistic effects of this compound is currently lacking, the data from the structurally related flavonoid quercetin suggests a high potential for such interactions. The combination of this compound with other bioactive compounds, particularly in the context of cancer and inflammatory diseases, warrants further investigation. The experimental protocols and data presented in this guide provide a robust framework for researchers to design and interpret studies aimed at elucidating the synergistic potential of this compound. Future research in this area could lead to the development of novel and more effective combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:5188-73-8 | Manufacturer ChemFaces [chemfaces.com]
- 3. Effects of Quercetin on the Efficacy of Various Chemotherapeutic Drugs in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin Could Interfere With Doxorubicin Treatment | Food for Breast Cancer [foodforbreastcancer.com]
- 5. Quercetin Potentiates Doxorubicin Mediated Antitumor Effects against Liver Cancer through p53/Bcl-xl | PLOS One [journals.plos.org]
- 6. Arctigenin in combination with quercetin synergistically enhances the antiproliferative effect in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arctigenin in combination with quercetin synergistically enhances the anti-proliferative effect in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin and quercetin synergistically inhibit cancer cell proliferation in multiple cancer cells and modulate Wnt/β-catenin signaling and apoptotic pathways in A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Quercetin and Curcumin Combination on Antibacterial, Antioxidant, In Vitro Wound Healing and Migration of Human Dermal Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Naringenin in combination with quercetin/fisetin shows synergistic anti-proliferative and migration reduction effects in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergy Between Dietary Quercetin and Vitamin E Supplementation in Aged Hen’s Diet Improves Hatching Traits, Embryo Quality, and Antioxidant Capacity of Chicks Hatched From Eggs Subjected to Prolonged Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergy of Dietary Quercetin and Vitamin E Improves Cecal Microbiota and Its Metabolite Profile in Aged Breeder Hens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supplementation of Dietary Quercetin and Vitamin E Promotes the Intestinal Structure and Immune Barrier Integrity in Aged Breeder Hens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Axillarin: A Guide for Laboratory Professionals
I. Understanding Axillarin: Properties Relevant to Disposal
A comprehensive understanding of a substance's chemical and physical properties is the first step in determining the appropriate disposal route. This compound is a flavonoid, a class of compounds generally considered to have low toxicity. The table below summarizes key data points for this compound relevant to its disposal.
| Property | Value | Implication for Disposal |
| Chemical Formula | C₁₇H₁₄O₈ | Organic compound. |
| Molecular Weight | 346.29 g/mol | - |
| Appearance | Solid | Can be disposed of as solid waste if determined to be non-hazardous. |
| Toxicity | Data not readily available; flavonoids are generally of low toxicity. | Likely non-hazardous, but a formal hazardous waste determination should still be conducted.[1] |
| Solubility | Soluble in organic solvents. | If dissolved in a solvent, the solvent's hazards will dictate the disposal method. |
II. General Disposal Procedures for Non-Hazardous Laboratory Chemicals
In the absence of specific disposal directives for this compound, a conservative approach aligned with general laboratory waste management practices is recommended. The following steps provide a framework for the safe disposal of research chemicals that have been determined to be non-hazardous.
Step 1: Waste Determination The primary and most critical step is to determine if the waste is hazardous. This determination should be made by a qualified individual, such as a laboratory supervisor or an Environmental Health and Safety (EHS) officer. Based on the available data, pure this compound is likely to be classified as non-hazardous waste. However, this must be confirmed in accordance with institutional and local regulations.
Step 2: Segregation Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure that waste is disposed of in the most environmentally sound manner.
-
Solid this compound Waste: If deemed non-hazardous, solid this compound can likely be disposed of in the regular laboratory trash.[2][3] However, it should not be placed in laboratory trash cans that are handled by custodial staff who may not be trained to handle chemical waste. Instead, it should be taken directly to the outside dumpster.[3]
-
This compound Solutions: If this compound is in a solvent, the disposal method is dictated by the hazards of the solvent. For instance, if dissolved in a flammable organic solvent, it must be collected in a designated "Organic Liquid" waste container.[4][5] Halogenated and non-halogenated solvents should be collected in separate waste containers.[4][5]
-
Contaminated Materials: Items such as gloves, weighing paper, and paper towels that are lightly contaminated with this compound should be placed in designated laboratory waste containers for incineration.[6]
Step 3: Labeling and Storage All waste containers must be clearly and accurately labeled.[7] The label should include the full chemical name of the contents and the approximate concentrations. Waste containers should be kept closed and stored in a designated and properly ventilated waste accumulation area, away from incompatible materials.
Step 4: Disposal The final disposal of chemical waste should always be handled by the institution's EHS department or a licensed waste management contractor.[8] Never dispose of organic substances down the drain.[4][5]
III. Experimental Protocols: A Note on Waste Management
When incorporating this compound into experimental protocols, the disposal of all resulting waste streams must be considered during the experimental design phase. This includes not only the pure compound and its solutions but also any reaction mixtures, byproducts, and contaminated labware.
IV. Decision Workflow for Chemical Disposal
The following diagram illustrates a logical workflow for making decisions about the disposal of a laboratory chemical for which specific guidelines are not immediately available.
By following these general guidelines and the decision-making workflow, researchers can ensure the safe and compliant disposal of this compound and other research chemicals, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's Environmental Health and Safety department for final guidance.
References
- 1. vumc.org [vumc.org]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. scienceready.com.au [scienceready.com.au]
- 6. essex.ac.uk [essex.ac.uk]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Operational Guide for Handling Axillarin
This document provides immediate and essential safety, operational, and disposal guidance for laboratory personnel, including researchers, scientists, and drug development professionals working with Axillarin. The following procedural information is designed to ensure the safe handling and disposal of this compound, fostering a secure and efficient research environment.
Immediate Safety and Handling Precautions
This compound is a naturally occurring flavonoid, and while specific toxicity data is limited, it should be handled with care, following standard laboratory safety procedures for chemical powders. Based on the safety profiles of structurally similar flavonoids like Luteolin and Quercetagetin, this compound may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves | ASTM D6978 compliant or equivalent | Protects against skin contact and potential irritation. |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields | Prevents airborne powder from entering the eyes. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Minimizes inhalation of fine powder particles. |
| Body Protection | Laboratory Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination. |
Handling Procedure:
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood to contain any airborne powder.
-
Use a tared, sealed container to transport the powder to and from the balance.
-
If a balance inside a fume hood is unavailable, tare a lidded container, add the approximate amount of this compound inside the fume hood, close the lid, and then weigh the container outside the hood. Return to the fume hood to prepare the solution.[1]
-
-
Solution Preparation:
-
Add solvents to the powdered this compound slowly to avoid splashing.
-
Ensure the container is appropriately sealed before agitation or sonication.
-
-
Post-Handling:
-
Thoroughly clean the work area with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Physicochemical and Bioactivity Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₈ |
| Molecular Weight | 346.29 g/mol |
| CAS Number | 5188-73-8 |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
| Water Solubility | 1351 mg/L (estimated) |
| Density | 1.659 g/mL |
Table 2: In Vitro Bioactivity of this compound
| Assay | IC₅₀ Value |
| DPPH Radical Scavenging Activity | 0.1 µM |
| Superoxide Anion Scavenging Activity | 0.14 µM |
| Xanthine Oxidase Inhibitory Activity | 36.0 µM |
| Anti-glycation Activity | 246.97 µM |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below.
3.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[2][3][4]
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (ACS grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 100 µM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in methanol or ethanol.
-
Reaction:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
For the control, add 100 µL of the DPPH solution to 100 µL of the corresponding solvent.
-
For the blank, add 100 µL of the solvent to 100 µL of each this compound dilution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the sample.
-
3.2. Superoxide Anion Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals, which are generated in a phenazine methosulfate-NADH system and detected by the reduction of nitroblue tetrazolium (NBT).[5][6]
Materials:
-
This compound sample
-
Nitroblue tetrazolium (NBT)
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Phenazine methosulfate (PMS)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 156 µM solution of NBT in potassium phosphate buffer.
-
Prepare a 468 µM solution of NADH in potassium phosphate buffer.
-
Prepare a 60 µM solution of PMS in potassium phosphate buffer.
-
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and then prepare serial dilutions in potassium phosphate buffer.
-
Reaction:
-
In a 96-well plate, add 100 µL of NBT solution, 100 µL of NADH solution, and 50 µL of each this compound dilution.
-
Initiate the reaction by adding 50 µL of PMS solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 5 minutes.
-
Measurement: Measure the absorbance at 560 nm using a microplate reader.
-
Calculation: The percentage of superoxide anion radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control (without the sample).
-
A_sample is the absorbance of the sample.
-
Signaling Pathway and Experimental Workflow
This compound and the Nrf2 Antioxidant Response Pathway:
Flavonoids, including this compound, are known to exert their antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8][9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a suite of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
Caption: this compound activates the Nrf2 antioxidant pathway.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment.
Operational Plan:
-
Segregation: All waste contaminated with this compound (e.g., pipette tips, gloves, empty vials) should be segregated from general laboratory waste.
-
Labeling: Waste containers must be clearly labeled as "Chemical Waste" and should specify "this compound."
-
Storage: Store waste in a designated, well-ventilated area away from incompatible materials.
Disposal Procedure:
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE and weighing papers, in a designated, sealed plastic bag or container.
-
If this compound is deemed non-hazardous by your institution's Environmental Health and Safety (EHS) department, it may be permissible to dispose of it in the regular solid waste stream after ensuring it is in a sealed container.[11] However, it is always best to consult with your EHS office.
-
-
Liquid Waste:
-
Empty Containers:
-
"RCRA empty" containers (those that have been triple-rinsed with a suitable solvent) can often be disposed of in the regular trash after the label has been defaced.[14] The rinsate from this process should be collected as chemical waste.
-
Final Disposal:
-
All collected chemical waste should be disposed of through your institution's hazardous waste management program. Follow all institutional and local regulations for chemical waste disposal.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]
- 3. mdpi.com [mdpi.com]
- 4. bmrcbd.org [bmrcbd.org]
- 5. scribd.com [scribd.com]
- 6. phytojournal.com [phytojournal.com]
- 7. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 11. chemistry.mtsu.edu [chemistry.mtsu.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
